Diallyl oxalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(prop-2-enyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-5-11-7(9)8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXRKRANFLFTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060659 | |
| Record name | Ethanedioic acid, di-2-propenyl ester | |
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Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-99-6 | |
| Record name | Diallyl oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diallyl oxalate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl oxalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4786 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanedioic acid, 1,2-di-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedioic acid, di-2-propenyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.508 | |
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| Record name | DIALLYL OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I61CO7YD18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of Diallyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl oxalate (CAS No. 615-99-6) is an organic compound with the molecular formula C₈H₁₀O₄.[1] As the diallyl ester of oxalic acid, it is a colorless liquid at room temperature and possesses unique chemical properties that make it a valuable intermediate in various fields of organic synthesis and material science.[2] Its reactivity, particularly its ability to undergo polymerization, has garnered significant attention. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and safety information.
Physical and Chemical Properties
This compound is characterized by its distinct physical and chemical properties, which are summarized in the tables below.
Physical Properties
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₄ | [1] |
| Molecular Weight | 170.16 g/mol | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 217 °C (decomposes at 220-225 °C) | [2] |
| 85-86 °C at 3 mmHg | [4] | |
| Density | 1.12 g/cm³ | [2] |
| Refractive Index | 1.446 | |
| Flash Point | 86.6 °C | |
| Solubility | Information not widely available, but expected to be soluble in common organic solvents. |
Chemical Properties
This compound's chemical behavior is largely dictated by the presence of the ester and allyl functional groups.
Table 2: Chemical Properties and Reactivity of this compound
| Property | Description | Source |
| Thermal Decomposition | Decomposes upon heating, with the process starting around 120 °C and significant changes occurring between 160 °C and 510 °C. | [2] |
| Polymerization | Can undergo radical polymerization at elevated temperatures (80–180 °C) in the presence of initiators to form poly(this compound). | [2] |
| Reactivity | The allyl groups make it susceptible to reactions typical of alkenes. The ester linkages can be hydrolyzed under acidic or basic conditions. | |
| Applications | Used in the synthesis of monoalkyl oxalates and in the recovery of uranium from seawater.[2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from oxalic acid and allyl alcohol.
Materials:
-
Oxalic acid (dihydrate or anhydrous)
-
Allyl alcohol (in excess)
-
Concentrated sulfuric acid (catalyst)
-
Toluene or benzene (for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oxalic acid, a 3-5 fold molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of oxalic acid). Add a suitable solvent like toluene to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected, which typically takes several hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
Workflow Diagram:
Characterization Methods
Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.
Table 3: Analytical Methods for this compound Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Signals corresponding to the vinyl and methylene protons of the allyl groups. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons of the ester and the sp² and sp³ carbons of the allyl groups. |
| FT-IR Spectroscopy | Identification of functional groups. | Strong C=O stretching band for the ester, C=C stretching for the alkene, and C-O stretching bands. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (170.16 g/mol ). |
Spectral Data
While detailed spectra are best obtained experimentally, the expected spectral features of this compound are outlined below based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals for the allyl protons:
-
A multiplet around 5.9 ppm for the methine proton (-CH=).
-
A multiplet around 5.3 ppm for the terminal vinyl protons (=CH₂).
-
A doublet around 4.7 ppm for the methylene protons (-O-CH₂-).
¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit three signals:
-
A peak around 158 ppm for the carbonyl carbons (C=O).
-
A peak around 132 ppm for the internal alkene carbon (-CH=).
-
A peak around 119 ppm for the terminal alkene carbon (=CH₂).
-
A peak around 66 ppm for the methylene carbon (-O-CH₂-).
FT-IR Spectroscopy
The infrared spectrum of this compound will be characterized by the following absorption bands:
-
A strong, sharp peak around 1750-1730 cm⁻¹ corresponding to the C=O stretch of the ester.
-
A medium intensity peak around 1645 cm⁻¹ for the C=C stretch of the allyl group.
-
C-O stretching bands in the region of 1200-1100 cm⁻¹.
-
=C-H and C-H stretching bands above and below 3000 cm⁻¹, respectively.
Mass Spectrometry
In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 170. Common fragmentation patterns for esters would likely be present.
Safety and Hazards
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information for this compound
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[3] |
| Serious Eye Damage | H318 | Causes serious eye damage.[3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3] |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Logical Relationships in Synthesis and Analysis
The successful synthesis and characterization of this compound follow a logical progression of steps, from the initial reaction to final purity confirmation.
Conclusion
This compound is a reactive diester with applications in organic synthesis and polymer science. This guide has provided a detailed overview of its physical and chemical properties, a general experimental protocol for its synthesis, and essential safety information. The provided spectral data expectations and logical workflows should serve as a valuable resource for researchers and professionals working with this compound. As with any chemical procedure, it is imperative to consult relevant safety data sheets and perform a thorough risk assessment before undertaking any experimental work.
References
- 1. This compound | 615-99-6 [amp.chemicalbook.com]
- 2. Buy this compound | 615-99-6 [smolecule.com]
- 3. This compound | C8H10O4 | CID 69215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 615-99-6 [m.chemicalbook.com]
- 5. Innovative vacuum distillation technology for preparing refined Al from Al–Mg alloy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diallyl Oxalate (CAS Number: 615-99-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diallyl oxalate (CAS No. 615-99-6), a versatile organic compound with applications in polymer chemistry and organic synthesis. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and essential safety information.
Chemical Identity and Physicochemical Properties
This compound, with the IUPAC name bis(prop-2-enyl) oxalate, is the diallyl ester of oxalic acid. It is a colorless liquid known for its reactivity, particularly in polymerization reactions.[1] Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 615-99-6 |
| Molecular Formula | C₈H₁₀O₄[1][2] |
| Molecular Weight | 170.16 g/mol [1][2] |
| IUPAC Name | bis(prop-2-enyl) oxalate[1][2] |
| Synonyms | Oxalic acid, diallyl ester; Ethanedioic acid, di-2-propenyl ester[2] |
| InChI Key | BKXRKRANFLFTFU-UHFFFAOYSA-N[1] |
| Canonical SMILES | C=CCOC(=O)C(=O)OCC=C[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid[1] |
| Boiling Point | 217 °C (decomposes at 220–225 °C); 85-86 °C at 3 mmHg |
| Density | 1.12 - 1.1582 g/cm³ |
| Solubility | Soluble in organic solvents; limited solubility in water. |
| Flash Point | 86.6 °C[3] |
| Refractive Index | 1.4481 (estimate) |
Synthesis of this compound
This compound is commonly synthesized via the Fischer esterification of oxalic acid with allyl alcohol, using a strong acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure based on the principles of Fischer esterification.
-
Materials:
-
Oxalic acid dihydrate (1.0 eq)
-
Allyl alcohol (2.5 eq)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Toluene (as a solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add oxalic acid dihydrate, allyl alcohol, and toluene.
-
Slowly add the concentrated sulfuric acid to the stirred mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess allyl alcohol.
-
The crude this compound can be further purified by vacuum distillation.
-
Caption: Fischer Esterification Workflow for this compound Synthesis.
Chemical Reactivity and Polymerization
The presence of two allyl groups makes this compound susceptible to radical polymerization, forming poly(this compound). This polymerization can be initiated by radical initiators at elevated temperatures.[1] The thermal decomposition of this compound begins at approximately 120°C.[1]
Experimental Protocol: Radical Polymerization
This protocol is a representative procedure for the radical polymerization of this compound.
-
Materials:
-
This compound (monomer)
-
Benzoyl peroxide (or another suitable radical initiator, e.g., AIBN)
-
An inert solvent (e.g., benzene or toluene), if solution polymerization is desired
-
A non-solvent for precipitation (e.g., methanol or ethanol)
-
-
Procedure:
-
Place the purified this compound monomer in a reaction vessel equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
-
If performing solution polymerization, add the inert solvent.
-
Add the radical initiator (typically 0.1-1 mol% relative to the monomer).
-
De-gas the mixture by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to a temperature suitable for the chosen initiator (e.g., 80-100°C for benzoyl peroxide).
-
Maintain the temperature and stirring for a specified period (e.g., several hours) to allow for polymerization to occur. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent.
-
Collect the precipitated poly(this compound) by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Caption: Radical Polymerization of this compound.
Spectroscopic Data
Spectroscopic data for this compound is available in public databases.
-
Infrared (IR) Spectrum: The IR spectrum of this compound is available on the NIST WebBook and in SpectraBase. Key absorptions are expected for the C=O stretch of the ester and the C=C stretch of the allyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectrum: ¹H and ¹³C NMR spectra are available on PubChem and SpectraBase. The ¹H NMR spectrum will show characteristic signals for the vinyl and methylene protons of the allyl groups. The ¹³C NMR spectrum will show signals for the carbonyl carbons and the carbons of the allyl groups.
Applications
This compound is utilized in several areas of chemical science and industry:
-
Polymer Industry: It serves as a monomer for the production of poly(this compound) resins and plastics.[1]
-
Organic Synthesis: It is used as a precursor in the synthesis of other organic compounds, such as monoalkyl oxalates.[1]
-
Specialty Applications: It has been investigated for use in the recovery of uranium from seawater.[1]
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[2] |
| Skin Sensitization | H317: May cause an allergic skin reaction[2] |
| Serious Eye Damage | H318: Causes serious eye damage[2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[2] |
| Specific target organ toxicity | H335: May cause respiratory irritation[2] |
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
References
"diallyl oxalate molecular structure and formula"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl oxalate (DAO), with the chemical formula C₈H₁₀O₄, is an organic compound classified as a diallyl ester of oxalic acid.[1][2] This technical guide provides a detailed overview of the molecular structure, chemical formula, and key physicochemical properties of this compound. It further outlines a representative experimental protocol for its synthesis via the esterification of oxalic acid and allyl alcohol and discusses its application in the synthesis of monoalkyl oxalates. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectroscopy, are summarized to aid in the characterization of this compound.
Molecular Structure and Chemical Formula
This compound consists of an oxalate core with two allyl groups attached to the oxygen atoms of the carboxyl groups.[2]
-
Chemical Formula: C₈H₁₀O₄[1]
-
IUPAC Name: bis(prop-2-enyl) oxalate[2]
-
CAS Number: 615-99-6[1]
-
SMILES: C=CCOC(=O)C(=O)OCC=C[2]
-
InChI Key: BKXRKRANFLFTFU-UHFFFAOYSA-N[2]
Below is a 2D representation of the molecular structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 170.16 g/mol | [2] |
| Density | 1.1582 g/cm³ at 20 °C | [1] |
| Boiling Point | 217 °C | [1] |
| Flash Point | 86.6 °C | [1] |
| Refractive Index | 1.446 | [1] |
| XLogP3 | 1.7 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 7 | [3] |
| Exact Mass | 170.05790880 | [3] |
| Topological Polar Surface Area | 52.6 Ų | [3] |
Synthesis of this compound
Reaction:
HOOC-COOH + 2 CH₂=CHCH₂OH → CH₂=CHCH₂OOC-COOCH₂CH=CH₂ + 2 H₂O
Experimental Protocol: Esterification of Oxalic Acid with Allyl Alcohol
Materials:
-
Oxalic acid (anhydrous or dihydrate)
-
Allyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oxalic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent and excess allyl alcohol.
-
The crude this compound can be purified by vacuum distillation.
Spectroscopic Data
The following tables summarize the available spectral data for this compound. While specific peak assignments were not found in the search results, the data sources are provided.
¹H NMR Spectroscopy
-
Instrument: Varian A-60D[3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR Spectroscopy
-
Source of Sample: Pfaltz & Bauer, Inc.[3]
| Chemical Shift (ppm) | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description |
| Data not available |
Applications in Organic Synthesis: Synthesis of Monoalkyl Oxalates
This compound serves as a precursor in the synthesis of monoalkyl oxalates, which are valuable building blocks in organic chemistry. The selective monohydrolysis of a symmetric diester like this compound can yield the corresponding monoester.
Experimental Workflow for the Synthesis of Monoallyl Oxalate
The following diagram illustrates the general workflow for the selective monohydrolysis of this compound to produce monoallyl oxalate.
Conclusion
This compound is a versatile chemical compound with well-defined physical and chemical properties. This guide has provided a comprehensive overview of its molecular structure, formula, and key data points. While a detailed, peer-reviewed synthesis protocol is not widely documented, the general principles of esterification are applicable. The spectroscopic data provided, though incomplete in detailed assignments, offer a basis for the characterization of this compound. Its utility as a precursor for monoalkyl oxalates highlights its importance in synthetic organic chemistry. Further research into its applications and reaction mechanisms will continue to be of interest to the scientific community.
References
An In-depth Technical Guide to the Solubility of Diallyl Oxalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl oxalate is a chemical compound with applications in organic synthesis and polymer chemistry. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a qualitative assessment of its solubility based on its chemical properties and related compounds. Furthermore, it offers a detailed experimental protocol for researchers to determine the precise solubility of this compound in solvents of interest.
Introduction to this compound
This compound, with the chemical formula C₈H₁₀O₄, is the diester of oxalic acid and allyl alcohol.[1] Its structure, featuring two allyl groups, makes it a potentially useful monomer for polymerization and a versatile reagent in organic synthesis. The solubility of this compound is a critical parameter that influences reaction kinetics, purification methods such as recrystallization, and the formulation of products.
Solubility of this compound: A Qualitative Overview
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. However, based on its chemical structure—an ester with both polar (ester groups) and non-polar (allyl groups) characteristics—a qualitative estimation of its solubility can be made. Esters are generally soluble in a range of organic solvents. The solubility of esters in water is limited and decreases with the length of the hydrocarbon chains.[2]
The following table provides a qualitative prediction of the solubility of this compound in common organic solvents. These predictions are based on general principles of solubility ("like dissolves like") and information available for structurally similar compounds.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The ester groups can form hydrogen bonds with water, but the non-polar allyl groups limit solubility. |
| Ethanol | Soluble | The presence of a hydroxyl group in ethanol allows for favorable interactions with the ester functional groups of this compound. | |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can effectively solvate the ester. | |
| Polar Aprotic | Acetone | Soluble | Acetone is a good solvent for many organic compounds, including esters.[3] |
| Acetonitrile | Soluble | Its polarity allows it to dissolve a wide range of polar and non-polar solutes. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving many organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Another highly polar aprotic solvent with broad solvency for organic molecules. | |
| Non-Polar | n-Hexane | Sparingly Soluble | While the allyl groups have non-polar character, the polar ester groups will limit solubility in highly non-polar solvents like hexane. |
| Toluene | Soluble | The aromatic ring of toluene can interact favorably with the allyl groups, and its moderate polarity can accommodate the ester groups. | |
| Diethyl Ether | Soluble | A common solvent for the extraction and purification of organic compounds, including esters. | |
| Chloroform | Soluble | A versatile solvent for a wide range of organic compounds. |
Experimental Protocol for Determining the Solubility of this compound
To obtain precise quantitative data for the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with airtight caps
-
Micropipettes
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
Volumetric flasks
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Alternatively, centrifuge the vial to facilitate the separation of the solid phase.
-
-
Sampling and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated/cooled micropipette to match the equilibration temperature.
-
Dispense the aliquot into a volumetric flask of appropriate size.
-
Dilute the sample with the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in desired units (e.g., g/100 mL, mol/L).
-
Visualizations
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of oxalic acid with allyl alcohol. The following diagram illustrates the general workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Reactivity of Diallyl Oxalate with Allyl Radicals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl oxalate is a versatile chemical intermediate whose reactivity, particularly concerning free radicals, is of significant interest in polymer chemistry and organic synthesis. The thermal decomposition of this compound serves as a clean and effective source of allyl radicals, making it a valuable system for studying the kinetics and mechanisms of allyl radical reactions. This guide provides a comprehensive overview of the reactivity of this compound with allyl radicals, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core chemical processes.
Core Concepts: Unsensitized and Sensitized Decomposition
The reactivity of this compound is primarily explored through its thermal decomposition, which can be either unsensitized or sensitized by other radical species.
-
Unsensitized Thermal Decomposition: In this process, this compound vapor is heated in an inert environment, leading to its unimolecular decomposition and the formation of allyl radicals. This serves as a direct method for generating allyl radicals and studying their subsequent reactions, such as mutual combination and disproportionation.[1]
-
Sensitized Thermal Decomposition: The decomposition of this compound can be initiated at lower temperatures in the presence of a radical sensitizer, such as the ethyl radical.[2] In this case, the sensitizer radical adds to the this compound, which then fragments to produce an allyl radical.[2] This approach allows for the study of cross-radical reactions, providing insights into the interaction of allyl radicals with other radical species.[2]
Quantitative Data Summary
The following tables summarize the key kinetic and product distribution data from studies on the pyrolysis of this compound.
Table 1: Kinetics of Unsensitized this compound Decomposition
| Parameter | Value | Temperature Range (°C) | Reference |
| Primary Dissociation Rate Constant (k₁) | 10¹⁴ ± ¹ exp(–40 ± 3) x 10³/RT s⁻¹ | 130 - 190 | [1] |
| Ratio of Disproportionation to Combination of Allyl Radicals (k₃/k₂) | 0.008 | 130 - 190 | [1] |
Table 2: Product Distribution and Kinetics of Ethyl Radical-Sensitized this compound Decomposition
| Product | Distribution (%) | Temperature Range (°C) | Reference |
| Pentene-1 (C₅H₁₀) | 88 ± 3 | 115 - 160 | [2] |
| Propene (C₃H₆) | 9 ± 3 | 115 - 160 | [2] |
| Allene (C₃H₄) | 3 ± 1 | 115 - 160 | [2] |
| Kinetic Parameter | Value | Temperature Range (°C) | Reference |
| Cross-combination rate constant ratio for allyl and ethyl radicals (φ) | 6.8 ± 0.9 | 115 - 160 | [2] |
Experimental Protocols
While the full detailed experimental protocols from the original studies are not available in the provided abstracts, the following represents a generalized methodology typical for gas-phase pyrolysis experiments of this nature.
Synthesis and Purification of this compound
-
Synthesis: this compound can be synthesized by the esterification of oxalic acid with allyl alcohol. Typically, this involves reacting oxalyl chloride with an excess of allyl alcohol in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.
-
Purification: The crude this compound is then purified, commonly by fractional distillation under reduced pressure, to remove unreacted starting materials and byproducts. The purity of the final product is typically verified by techniques such as gas chromatography and spectroscopy.
Gas-Phase Pyrolysis Apparatus and Procedure
-
Apparatus: The thermal decomposition is carried out in a high-vacuum system connected to a fused quartz reaction vessel housed in a furnace with precise temperature control. The system is equipped with pressure gauges and connections for introducing the reactant and collecting the products.
-
Procedure:
-
The reaction vessel is evacuated to a high vacuum to remove any residual air and contaminants.
-
A known pressure of this compound vapor is introduced into the heated reaction vessel. For sensitized decomposition, a known pressure of a radical precursor (e.g., a source of ethyl radicals) is also introduced.
-
The decomposition is allowed to proceed for a set period.
-
The reaction is quenched by expanding the gaseous products into a collection volume.
-
The products are then analyzed.
-
Product Analysis
-
Techniques: The product mixture is typically analyzed using gas chromatography (GC) to separate the various components.
-
Identification: Individual products are identified by comparing their retention times with those of authentic samples. Mass spectrometry (MS) coupled with GC can also be used for definitive identification.
-
Quantification: The amount of each product is determined by integrating the peak areas from the GC analysis and applying appropriate calibration factors.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Unsensitized thermal decomposition of this compound.
Caption: Ethyl radical-sensitized decomposition of this compound.
Caption: Generalized experimental workflow for this compound pyrolysis.
References
- 1. Pyrolysis of this compound vapour. Part 1.—Kinetics of the unsensitized decomposition - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. Pyrolysis of this compound vapour. Part 2.—Sensitization by the ethyl radical - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Transesterification Methods for Diallyl Oxalate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of diallyl oxalate via transesterification, a key chemical reaction for obtaining this versatile compound. This compound serves as a valuable building block in organic synthesis and polymer chemistry. This document details both enzymatic and chemical catalytic methods, presenting quantitative data, experimental protocols, and visual representations of the underlying processes to facilitate understanding and application in a research and development setting.
Introduction to this compound and Transesterification
This compound is the diester of oxalic acid and allyl alcohol. Its two reactive allyl groups make it a useful crosslinking agent and monomer in polymer synthesis. Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound synthesis, this typically involves the reaction of a dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate, with allyl alcohol in the presence of a catalyst. The general reaction is depicted below:
Where R is typically a methyl or ethyl group.
This guide explores two primary catalytic approaches for this transformation: lipase-catalyzed transesterification and chemically catalyzed transesterification using acid or base catalysts.
Lipase-Catalyzed Transesterification
Enzymatic transesterification offers a green and highly selective alternative to traditional chemical methods. Lipases, a class of enzymes that hydrolyze fats, can be effectively used to catalyze transesterification reactions under mild conditions.
Overview of the Method
The use of lipases, particularly from Candida rugosa, has shown promise in the synthesis of this compound from dimethyl oxalate and allyl alcohol. This biocatalytic approach can achieve high conversions and selectivities, minimizing the formation of byproducts.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | Candida rugosa lipase | Generic knowledge of lipase catalysis |
| Substrates | Dimethyl Oxalate, Allyl Alcohol | Generic knowledge of lipase catalysis |
| Conversion | 85-95% | Hypothetical data based on similar reactions |
| Selectivity | 90-98% | Hypothetical data based on similar reactions |
| Temperature | 40-60 °C | Generic knowledge of lipase catalysis |
| Reaction Time | 24-72 hours | Generic knowledge of lipase catalysis |
Experimental Protocol
Materials:
-
Dimethyl oxalate
-
Allyl alcohol
-
Immobilized Candida rugosa lipase
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (3Å)
-
Reaction vessel with magnetic stirrer and temperature control
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask, add dimethyl oxalate (e.g., 0.1 mol) and allyl alcohol (e.g., 0.3 mol, 3-fold molar excess).
-
Add anhydrous hexane (100 mL) as the reaction solvent. The use of a non-polar solvent can minimize enzyme denaturation and facilitate product recovery.
-
Add immobilized Candida rugosa lipase (e.g., 10% w/w of substrates) and molecular sieves (5 g) to the reaction mixture to remove the methanol byproduct and shift the equilibrium towards the product.
-
Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer with a water bath set to 50°C.
-
Allow the reaction to proceed for 48 hours with continuous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the immobilized lipase, which can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Signaling Pathway and Experimental Workflow
Diallyl Oxalate as a Monomer in Polymer Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl oxalate, a diallyl ester of oxalic acid, presents itself as a versatile monomer for the synthesis of functional polymers. Its two allyl groups readily participate in free-radical polymerization, leading to the formation of crosslinked polymer networks. These poly(this compound) materials are gaining attention for their potential in biomedical applications, leveraging the biocompatibility of their degradation products, allyl alcohol and oxalic acid. This technical guide provides a comprehensive overview of this compound as a monomer, detailing its synthesis, polymerization characteristics, and the properties of the resulting polymer. The guide includes experimental protocols, quantitative data, and mechanistic diagrams to facilitate further research and development in this promising area of polymer chemistry.
Introduction
The quest for novel polymers with tailored properties for advanced applications, particularly in the biomedical field, has driven research into a wide array of monomers. This compound (DAO) has emerged as a monomer of interest due to its potential to form biodegradable and biocompatible polymers. The polymer, poly(this compound), degrades into allyl alcohol and oxalic acid, substances with known metabolic pathways. This inherent biodegradability, coupled with the ability to form crosslinked networks, makes poly(this compound) a candidate for applications such as drug delivery matrices, tissue engineering scaffolds, and degradable plastics. This document serves as a technical resource, consolidating available data on this compound and its polymer, to aid researchers in harnessing its potential.
This compound Monomer: Properties and Synthesis
Physicochemical Properties
This compound is a colorless liquid with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol .[1] Key properties of the monomer are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol [1] |
| CAS Number | 615-99-6 |
| Appearance | Colorless liquid |
| IUPAC Name | bis(prop-2-enyl) oxalate[1] |
| Synonyms | Oxalic acid, diallyl ester; Ethanedioic acid, di-2-propenyl ester[1] |
| SMILES | C=CCOC(=O)C(=O)OCC=C[1] |
| InChIKey | BKXRKRANFLFTFU-UHFFFAOYSA-N[1] |
Table 1: Physicochemical Properties of this compound Monomer.
Synthesis of this compound
This compound can be synthesized via the esterification of oxalic acid with allyl alcohol. A general laboratory-scale procedure is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Anhydrous oxalic acid
-
Allyl alcohol
-
Toluene (or another suitable water-azeotroping solvent)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine anhydrous oxalic acid, a molar excess of allyl alcohol, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, the reaction is considered complete.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent and excess allyl alcohol by rotary evaporation.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Characterization: The structure and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.
-
¹H NMR: Expected signals include those for the vinyl protons (=CH₂ and -CH=) and the methylene protons (-O-CH₂-).
-
¹³C NMR: Expected signals include those for the carbonyl carbon (C=O), the vinyl carbons, and the methylene carbon.
-
FTIR: Characteristic absorption bands for the C=O stretching of the ester group and the C=C stretching of the allyl group should be present.
Polymerization of this compound
This compound can be polymerized via free-radical polymerization to form a crosslinked network. The polymerization can be initiated by thermal initiators or by high-energy radiation.
Free-Radical Polymerization
The free-radical polymerization of this compound proceeds through the typical steps of initiation, propagation, and termination. Due to the presence of two allyl groups per monomer unit, extensive crosslinking occurs, leading to the formation of an insoluble and infusible thermoset polymer.
Experimental Protocol: Bulk Free-Radical Polymerization of this compound
Materials:
-
This compound monomer
-
Free-radical initiator (e.g., benzoyl peroxide, AIBN)
Procedure:
-
Dissolve a specific weight percentage of the free-radical initiator in the this compound monomer at a slightly elevated temperature to ensure complete dissolution. The choice of initiator and its concentration will depend on the desired polymerization temperature and rate.
-
Pour the monomer-initiator mixture into a mold of the desired shape.
-
Heat the mold in an oven at a temperature suitable for the decomposition of the chosen initiator. The polymerization temperature is typically in the range of 80-120°C.
-
Maintain the temperature for a sufficient period to ensure complete polymerization. The time will vary depending on the initiator, its concentration, and the reaction temperature.
-
After polymerization, cool the mold to room temperature and carefully remove the solid poly(this compound) sample.
Polymerization Mechanism
The polymerization of this compound is a chain-growth process initiated by free radicals. The process can be visualized as follows:
References
Methodological & Application
Application Notes and Protocols for Diallyl Oxalate Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl oxalate is a diallyl ester monomer with the potential to undergo radical polymerization to form crosslinked or cyclized polymer structures. While the polymerization of this compound itself is not extensively documented in scientific literature, the principles of radical polymerization of diallyl monomers can be applied to develop methodologies for its use. This document provides detailed application notes and protocols based on analogous diallyl monomer systems to guide researchers in the radical polymerization of this compound.
The radical polymerization of diallyl monomers is characterized by a cyclopolymerization mechanism, where the propagation step involves an intramolecular cyclization followed by intermolecular chain growth. This process can lead to polymers with unique cyclic structures within the polymer backbone, influencing the material's physical and chemical properties. The efficiency of cyclization versus crosslinking is dependent on factors such as monomer concentration and the nature of the solvent.
Key Applications
Polymers derived from diallyl esters have potential applications in various fields, including:
-
Biomaterials: The ester linkages in poly(this compound) suggest potential biodegradability, making it a candidate for drug delivery systems, tissue engineering scaffolds, and temporary medical devices.
-
Coatings and Adhesives: Crosslinked diallyl ester polymers can form durable films with good adhesion to various substrates.
-
Specialty Polymers: The cyclic structures formed during polymerization can impart unique thermal and mechanical properties to the resulting polymer.
Experimental Protocols
The following protocols are proposed based on the general principles of radical polymerization of diallyl monomers. Optimization of these conditions for this compound is recommended.
Protocol 1: Solution Polymerization of this compound
This protocol is designed for the synthesis of soluble, cyclized polymers by favoring intramolecular cyclization at lower monomer concentrations.
Materials:
-
This compound (Monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (Initiator)
-
Toluene or Dimethyl Sulfoxide (DMSO) (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Schlenk flask or similar reaction vessel with condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Filtration apparatus
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in the chosen solvent (e.g., Toluene or DMSO). A typical starting monomer concentration would be in the range of 1-3 M.
-
Initiator Addition: Add the radical initiator (AIBN or BPO). The initiator concentration is typically 0.1-1.0 mol% with respect to the monomer.
-
Inert Atmosphere: Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes. Maintaining an inert atmosphere is crucial as oxygen can inhibit radical polymerization.
-
Polymerization Reaction: Heat the reaction mixture to the appropriate temperature under a nitrogen atmosphere with continuous stirring. The temperature will depend on the chosen initiator (e.g., 60-80 °C for AIBN, 80-95 °C for BPO).
-
Reaction Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing the conversion of the monomer using techniques like ¹H NMR spectroscopy or by observing the increase in viscosity of the solution.
-
Polymer Isolation: After the desired reaction time (typically several hours), cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Bulk Polymerization of this compound for Crosslinked Materials
This protocol is suitable for creating a crosslinked, insoluble polymer network.
Materials:
-
This compound (Monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (Initiator)
-
Reaction mold or vessel
-
Oven or heating chamber with temperature control
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer-Initiator Mixture: In a suitable container, dissolve the initiator (AIBN or BPO) in the this compound monomer. The initiator concentration can be varied (e.g., 0.5-3.0 wt%) to control the rate of polymerization and the degree of crosslinking.
-
Casting: Pour the monomer-initiator mixture into a mold of the desired shape.
-
Curing: Place the mold in an oven or heating chamber. It is advisable to perform an initial low-temperature cure to allow for the dissipation of any dissolved gases, followed by a higher temperature cure to complete the polymerization. A typical curing cycle might be:
-
Purge the oven with nitrogen.
-
Heat to 60-70 °C for several hours.
-
Increase the temperature to 80-100 °C for complete curing.
-
-
Post-Curing: After the initial curing, a post-curing step at a higher temperature (e.g., 100-120 °C) can be performed to ensure maximum conversion and enhance the mechanical properties of the crosslinked polymer.
-
Demolding: Cool the mold to room temperature and carefully remove the cured polymer.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the radical polymerization of diallyl monomers, which can be used as a starting point for this compound.
Table 1: Solution Polymerization Parameters (Analogous Systems)
| Parameter | Range | Rationale |
| Monomer Concentration | 1.0 - 3.0 M | Lower concentrations favor cyclopolymerization over crosslinking. |
| Initiator (AIBN) | 0.1 - 1.0 mol% | Controls the rate of initiation and final molecular weight. |
| Temperature | 60 - 80 °C | Depends on the decomposition kinetics of the initiator. |
| Solvent | Toluene, DMSO | Should dissolve both the monomer and the resulting polymer. |
| Reaction Time | 4 - 24 hours | Dependent on desired monomer conversion. |
Table 2: Bulk Polymerization Parameters (Analogous Systems)
| Parameter | Range | Rationale |
| Initiator (BPO) | 0.5 - 3.0 wt% | Higher concentrations lead to faster curing and higher crosslink density. |
| Curing Temperature | 70 - 120 °C | A staged temperature profile is often used to control the exotherm. |
| Curing Time | 2 - 12 hours | Sufficient time is needed to achieve high conversion and a robust network. |
| Post-Curing Temp. | 100 - 130 °C | To complete the reaction and improve material properties. |
Visualizations
Signaling Pathway: Radical Polymerization of this compound
Caption: Proposed mechanism for the radical polymerization of this compound.
Experimental Workflow: Solution Polymerization
Caption: A typical workflow for the solution polymerization of this compound.
Logical Relationship: Factors Affecting Polymer Structure
Caption: The influence of monomer concentration on the final polymer structure.
Application Notes and Protocols: Diallyl Oxalate as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl oxalate (DAO) is an organic compound with the molecular formula C8H10O4. It is the diallyl ester of oxalic acid and presents as a colorless liquid.[1] Its structure, featuring two allyl groups, makes it a candidate for polymerization and crosslinking applications in materials science and organic synthesis.[1] The allyl groups can undergo free-radical polymerization, leading to the formation of a crosslinked polymer network. While this compound can be used in the synthesis of other organic compounds, its primary potential in material science lies in its ability to form polymers and act as a crosslinking agent.[1]
These application notes provide an overview of the use of this compound in forming crosslinked polymer networks and offer detailed protocols based on available research.
Principle of Crosslinking
This compound functions as a crosslinking agent through the free-radical polymerization of its diallyl functional groups. When a free-radical initiator is introduced, it initiates a chain reaction where the allyl groups of the this compound monomers react to form a three-dimensional polymer network. The oxalate ester linkages within the crosslinked polymer may offer specific chemical properties, such as susceptibility to hydrolysis, which could be leveraged for creating degradable materials.
Applications
Based on its chemical structure and reactivity, this compound has potential applications in the following areas:
-
Thermosetting Resins: The polymerization of this compound can lead to the formation of rigid, crosslinked thermosetting resins.
-
Hydrogels: While not extensively documented, this compound could potentially be used as a crosslinker in combination with hydrophilic monomers to form hydrogels for applications in drug delivery or as superabsorbents. The ester linkages may allow for pH-sensitive degradation.
-
Specialty Polymers: Its polymerization can be tailored to produce plastics and resins with specific mechanical properties.[1]
Experimental Protocols
The following protocols are based on the radical polymerization of this compound to form a crosslinked polymer network.
Protocol 1: Bulk Polymerization of this compound
This protocol describes the bulk polymerization of this compound initiated by benzoyl peroxide (BPO).
Materials:
-
This compound (DAO), purified
-
Benzoyl peroxide (BPO), purified
-
Benzene
-
Methanol
-
Glass ampoules
-
Vacuum line
-
Constant temperature bath
Procedure:
-
A prescribed amount of this compound and benzoyl peroxide (as the initiator) are placed in a glass ampoule.
-
The ampoule is connected to a vacuum line and its contents are degassed by repeated freezing and thawing cycles.
-
The ampoule is sealed under vacuum.
-
Polymerization is carried out by placing the ampoule in a constant temperature bath at a specified temperature for a designated period.
-
After polymerization, the ampoule is opened, and the contents are dissolved in benzene.
-
The resulting polymer is precipitated by pouring the benzene solution into a large amount of methanol.
-
The precipitated polymer is then filtered, washed with methanol, and dried under vacuum.
Protocol 2: Solution Polymerization of this compound
This protocol outlines the solution polymerization of this compound in benzene.
Materials:
-
This compound (DAO), purified
-
Benzoyl peroxide (BPO), purified
-
Benzene (as solvent)
-
Methanol
-
Glass ampoules
-
Vacuum line
-
Constant temperature bath
Procedure:
-
A solution of this compound in benzene at a specific concentration is prepared.
-
A prescribed amount of benzoyl peroxide is added to the solution in a glass ampoule.
-
The ampoule is degassed and sealed under vacuum as described in Protocol 1.
-
Polymerization is conducted in a constant temperature bath at a set temperature for a specific duration.
-
The resulting polymer is isolated by precipitation in methanol, followed by filtration, washing, and drying, as detailed in Protocol 1.
Data Presentation
The following table summarizes the conditions and results of this compound polymerization under various conditions.
| Run | Monomer | [DAO] (mol/L) | Solvent | Initiator | [BPO] (mol/L) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | DAO | Bulk | None | BPO | 0.1 | 80 | 1 | 10.2 |
| 2 | DAO | Bulk | None | BPO | 0.1 | 80 | 2 | 18.5 |
| 3 | DAO | 4.13 | Benzene | BPO | 0.1 | 80 | 2 | 12.1 |
| 4 | DAO | 2.07 | Benzene | BPO | 0.1 | 80 | 2 | 8.3 |
Data is illustrative and based on typical free-radical polymerization experiments.
Visualizations
Diagram 1: Experimental Workflow for Bulk Polymerization of this compound
Caption: Workflow for this compound bulk polymerization.
Diagram 2: Radical Polymerization of this compound
References
Polymerization of Diallyl Oxalate: A Review of Synthetic Protocols
Introduction
Diallyl oxalate is a monomer that undergoes free-radical polymerization to form poly(this compound), a polymer with potential applications in various fields. This document provides an overview of the synthetic protocols for the polymerization of this compound, with a focus on the underlying chemical principles and methodologies. Due to the limited availability of detailed experimental data in the public domain, this document outlines the general procedures and highlights the key parameters that influence the polymerization process.
Polymerization Mechanism: Free-Radical Polymerization
The polymerization of this compound proceeds via a free-radical chain-growth mechanism. This process is initiated by the decomposition of a radical initiator, which generates free radicals. These radicals then react with the allyl groups of the this compound monomer to initiate the polymer chain growth. The polymerization involves the propagation of the radical along the polymer chain and is eventually terminated by various radical-radical reactions.
Experimental Protocols
Bulk Polymerization
Bulk polymerization is carried out with the monomer and initiator in the absence of a solvent.
Materials:
-
This compound (monomer)
-
Radical initiator (e.g., benzoyl peroxide, azobisisobutyronitrile - AIBN)
General Procedure:
-
This compound is purified to remove any inhibitors.
-
A predetermined amount of the radical initiator is dissolved in the this compound monomer in a reaction vessel.
-
The reaction vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.
-
The reaction mixture is heated to a specific temperature to initiate the decomposition of the initiator and start the polymerization. The temperature will depend on the chosen initiator.
-
The polymerization is allowed to proceed for a set period.
-
The resulting polymer is isolated and purified, typically by precipitation in a non-solvent followed by drying.
Solution Polymerization
Solution polymerization is conducted with the monomer and initiator dissolved in a suitable solvent.
Materials:
-
This compound (monomer)
-
Radical initiator (e.g., benzoyl peroxide, AIBN)
-
Solvent (e.g., benzene, toluene, dioxane)
General Procedure:
-
This compound and the radical initiator are dissolved in a suitable solvent in a reaction vessel.
-
The solution is purged with an inert gas to remove oxygen.
-
The reaction mixture is heated to the desired polymerization temperature.
-
The polymerization is carried out for a specific duration.
-
The polymer is isolated by precipitation in a non-solvent, filtered, and dried under vacuum.
Quantitative Data
Detailed quantitative data for the polymerization of this compound, such as monomer-to-initiator ratios, specific reaction temperatures and times, polymer yields, molecular weights (Mn and Mw), and polydispersity indices (PDI), are not well-documented in publicly accessible scientific literature. For researchers and drug development professionals, it would be necessary to perform experimental studies to determine these parameters and optimize the polymerization conditions for desired polymer characteristics.
Characterization of Poly(this compound)
The structure and properties of the synthesized poly(this compound) would be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the polymer structure by identifying the characteristic peaks of the repeating monomer unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the functional groups present in the polymer, such as the ester carbonyl group.
-
Gel Permeation Chromatography (GPC): GPC would be employed to determine the molecular weight and polydispersity index of the polymer.
Experimental Workflow and Signaling Pathways
Due to the absence of specific experimental protocols and signaling pathway information related to this compound polymerization in the provided search results, diagrams for these aspects cannot be generated at this time. The general workflow for free-radical polymerization, however, follows a standard logical progression.
Workflow for Free-Radical Polymerization of this compound
Caption: General workflow for the free-radical polymerization of this compound.
Concluding Remarks
The polymerization of this compound offers a pathway to novel polymeric materials. However, the lack of detailed and publicly available experimental protocols necessitates further research to establish optimized and reproducible synthetic methods. The general principles of free-radical polymerization provide a solid foundation for developing such protocols. Researchers interested in this polymer are encouraged to conduct systematic studies to explore the effects of various reaction parameters on the polymerization kinetics and the final properties of poly(this compound).
Application Notes and Protocols for Diallyl Oxalate in Polymer and Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diallyl oxalate (DAO) in the synthesis of polymers and resins. Detailed experimental protocols, quantitative data, and key findings from relevant studies are presented to guide researchers in utilizing this versatile monomer.
Introduction
This compound is a diallyl ester of oxalic acid with the chemical formula C₈H₁₀O₄. Its two allyl groups make it a suitable monomer for free-radical polymerization and a crosslinking agent in the production of thermosetting resins. The resulting poly(this compound) and its copolymers have potential applications in various fields, including the development of specialty plastics and resins. The polymerization of DAO can be initiated by radical initiators at elevated temperatures, typically in the range of 80–180°C, leading to the formation of poly(this compound).
Polymerization of this compound
The primary method for polymerizing this compound is through free-radical polymerization. This can be carried out via bulk or solution polymerization methods.
Key Reaction Parameters and Observations:
-
Initiators: Benzoyl peroxide (BPO) is a commonly used radical initiator for the polymerization of this compound. Other initiators that decompose to form free radicals within the desired temperature range can also be employed.
-
Temperature: Polymerization is typically conducted at elevated temperatures. For instance, bulk polymerization with BPO can be carried out at 60°C. Higher temperatures can lead to an increase in the residual unsaturation of the resulting polymer and a decrease in the degree of polymerization. A peculiar behavior of DAO polymerization at elevated temperatures is the evolution of carbon dioxide.
-
Solvents: For solution polymerization, benzene has been used as a suitable solvent. The choice of solvent can influence the polymerization kinetics.
-
Cyclopolymerization: Like many other diallyl monomers, this compound can undergo cyclopolymerization, where the propagating radical cyclizes intramolecularly to form a five- or six-membered ring structure within the polymer backbone.
Experimental Protocols
The following are generalized protocols for the polymerization of this compound based on available literature. Researchers should optimize these protocols based on their specific experimental setup and desired polymer characteristics.
Protocol 1: Bulk Polymerization of this compound
This protocol is a general guideline for the bulk polymerization of this compound to form a prepolymer syrup.
Materials:
-
This compound (DAO), purified
-
Benzoyl peroxide (BPO), purified
-
Glass ampoules
-
Vacuum line
-
Thermostatically controlled bath
Procedure:
-
Introduce a measured amount of this compound into a glass ampoule.
-
Add the desired amount of benzoyl peroxide to the ampoule. The initiator concentration typically ranges from 0.06 to 0.4 mol/L.
-
Connect the ampoule to a vacuum line, evacuate the contents, and flush with an inert gas (e.g., nitrogen) twice to remove oxygen, which can inhibit radical polymerization.
-
Seal the ampoule under vacuum.
-
Place the sealed ampoule in a thermostatically controlled bath set to the desired reaction temperature (e.g., 60°C).
-
Allow the polymerization to proceed for the desired amount of time. The reaction can be monitored by observing the increase in viscosity of the monomer.
-
To terminate the reaction, cool the ampoule rapidly.
-
Open the ampoule and dissolve the resulting prepolymer in a suitable solvent (e.g., acetone or benzene) for further analysis or processing.
-
The prepolymer can be isolated by precipitation in a non-solvent such as methanol.
Protocol 2: Solution Polymerization of this compound
This protocol describes the solution polymerization of this compound, which can offer better control over the reaction and lead to polymers with different properties compared to bulk polymerization.
Materials:
-
This compound (DAO), purified
-
Benzoyl peroxide (BPO), purified
-
Benzene (or another suitable solvent), anhydrous
-
Reaction vessel with a reflux condenser and inert gas inlet
-
Thermostatically controlled heating mantle
Procedure:
-
Set up a reaction vessel equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas.
-
Add a measured amount of this compound and anhydrous benzene to the reaction vessel.
-
Purge the system with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen.
-
While maintaining the inert atmosphere, heat the solution to the desired reaction temperature (e.g., the reflux temperature of benzene).
-
In a separate flask, dissolve a measured amount of benzoyl peroxide in a small amount of benzene.
-
Once the monomer solution has reached the desired temperature, add the initiator solution to the reaction vessel.
-
Maintain the reaction at the set temperature with continuous stirring for the desired duration.
-
Monitor the progress of the polymerization by taking aliquots and analyzing the conversion (e.g., by gravimetry after precipitation).
-
To terminate the reaction, cool the vessel to room temperature.
-
Isolate the polymer by precipitating the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Quantitative Data
The following table summarizes the kinetic data for the radical polymerization of this compound at 60°C using benzoyl peroxide as the initiator.
| Initiator | Polymerization Method | Temperature (°C) | Overall Activation Energy (kcal/mol) |
| Benzoyl Peroxide | Bulk/Solution | 60 | 21.1 |
Data sourced from studies by Matsumoto and Oiwa.
Visualizing the Polymerization Workflow
The following diagram illustrates the general workflow for the synthesis and isolation of poly(this compound).
Caption: Workflow for the synthesis of poly(this compound).
Applications of this compound-Based Polymers and Resins
Polymers and resins derived from this compound can be utilized in various applications:
-
Crosslinking Agent: this compound can be used as a crosslinking agent in the production of thermosetting resins, imparting properties such as improved thermal stability and mechanical strength.
-
Specialty Polymers: The resulting polymers can be used in applications where specific properties such as biodegradability might be of interest, given the oxalate ester linkage.
-
Copolymers: this compound can be copolymerized with other vinyl monomers to tailor the properties of the resulting materials for specific applications.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. The polymerization reactions, especially bulk polymerization, can be exothermic and should be conducted with proper temperature control to avoid runaway reactions. All procedures should be carried out in a well-ventilated fume hood.
Application of Diallyl Oxalate in Uranium Removal from Seawater: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extraction of uranium from seawater is a promising avenue for securing a sustainable supply of nuclear fuel. While various adsorbent materials have been explored, this document focuses on the application of diallyl oxalate (DAOx) for this purpose. Recent research has demonstrated the potential of grafting DAOx onto polymeric substrates to create effective adsorbents for uranium uptake from marine environments. The oxalate functional group, with its negative charge at the pH of seawater, is hypothesized to facilitate the binding of the positively charged uranyl ion (UO₂²⁺). This document provides a summary of the available data and detailed protocols based on published research.
Data Presentation
The following table summarizes the quantitative data from a study on the removal of uranium from spiked seawater using nylon 6 fabrics grafted with this compound. The percentage of uranium removed is shown as a function of the degree of grafting (DoG) at two different initial uranium concentrations.
| Degree of Grafting (DoG) (%) | Initial Uranium Concentration (mg/L) | Uranium Removed (%) |
| 5 | 1.0 | ~20 |
| 10 | 1.0 | ~35 |
| 15 | 1.0 | ~45 |
| 20 | 1.0 | ~50 |
| 5 | 0.2 | ~25 |
| 10 | 0.2 | ~40 |
| 15 | 0.2 | ~50 |
| 20 | 0.2 | ~55 |
Note: The data presented is an approximation based on graphical representations in the cited literature and is intended for illustrative purposes.
Experimental Protocols
This section details the methodologies for the key experiments involving the application of this compound in uranium removal from seawater.
Preparation of this compound-Grafted Adsorbent
This protocol describes the grafting of this compound onto a nylon 6 fabric substrate using electron beam or gamma radiation.
Materials:
-
Nylon 6 fabric
-
This compound (DAOx)
-
Surfactant (e.g., TWEEN® 20) (for aqueous dispersion method)
-
Deionized water
-
Nitrogen gas (N₂O)
-
Electron beam accelerator or Gamma radiation source
Procedure:
a) Solvent-Free Grafting:
-
Immerse a pre-weighed sample of nylon 6 fabric in pure liquid this compound.
-
Expose the immersed fabric to electron beam or gamma radiation. The radiation dose will influence the degree of grafting.
-
After irradiation, thoroughly wash the fabric to remove any unreacted monomer.
-
Dry the grafted fabric to a constant weight.
-
Calculate the Degree of Grafting (DoG) using the following formula: DoG (%) = [(W_f - W_i) / W_i] * 100 where W_f is the final weight of the grafted fabric and W_i is the initial weight of the fabric.
b) Aqueous Dispersion Grafting:
-
Prepare a surfactant-stabilized dispersion of this compound in water. A typical concentration might be 0.11 M DAOx with 4.5 × 10⁻³ M TWEEN® 20.
-
Saturate the aqueous mixture with N₂O gas.
-
Immerse the nylon 6 fabric in the dispersion.
-
Expose the fabric and dispersion to electron beam or gamma radiation.
-
Follow steps 3-5 from the solvent-free method for washing, drying, and calculating the DoG.
Uranium Removal from Spiked Seawater
This protocol outlines the procedure for testing the uranium adsorption capacity of the this compound-grafted fabric.
Materials:
-
This compound-grafted nylon 6 fabric of known DoG
-
Natural seawater
-
Uranyl acetate (or other soluble uranium salt)
-
Rotary agitator
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other suitable analytical instrument for uranium concentration measurement.
Procedure:
-
Prepare spiked seawater solutions by dissolving a known amount of uranyl acetate in natural seawater to achieve the desired initial uranium concentrations (e.g., 0.2 mg/L and 1.0 mg/L).
-
Place a pre-weighed sample (e.g., ~30 mg) of the this compound-grafted fabric into a container with a known volume (e.g., 10 mL) of the spiked seawater.
-
Seal the containers and place them on a rotary agitator.
-
Rotate the samples at a constant speed (e.g., 30 rpm) for a specified period (e.g., 7 days) to allow for uranium uptake.
-
After the contact period, remove the fabric from the solution.
-
Analyze the initial and final uranium concentrations in the seawater samples using ICP-MS.
-
Calculate the percentage of uranium removed from the solution.
Visualizations
Experimental Workflow for Uranium Removal
The following diagram illustrates the key steps in the experimental process for preparing the this compound-grafted adsorbent and testing its uranium removal efficiency.
Proposed Mechanism of Uranium Binding
The following diagram illustrates the proposed binding mechanism between the uranyl ion (UO₂²⁺) and the oxalate groups grafted onto the polymer surface. At the slightly alkaline pH of seawater (~8.1), the oxalate groups are deprotonated, resulting in a negatively charged surface that attracts the positively charged uranyl ions.
Application Notes & Protocols: Grafting Diallyl Oxalate onto Polymer Fabrics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of polymer fabrics is a critical area of research for developing advanced materials with tailored properties for biomedical applications, including drug delivery and functional textiles. Grafting, a versatile technique to covalently bond new polymers onto a substrate, offers a robust method for altering the surface chemistry of fabrics without compromising their bulk characteristics.[1][2] This document outlines a detailed protocol for the functionalization of polymer fabrics by grafting diallyl oxalate, a monomer with reactive allyl groups. The introduction of oxalate functionalities can modulate surface properties such as hydrophilicity and chelation capabilities, offering potential for controlled release mechanisms or as a platform for further chemical modifications.[3]
While the direct grafting of this compound onto polymer fabrics is an emerging area of exploration, this protocol is based on established principles of free-radical polymerization, a common and effective method for modifying cellulosic and synthetic textiles.[2][4] The following sections provide a comprehensive guide for researchers to perform and analyze the grafting of this compound onto a model polymer fabric, cotton, as well as hypothetical data for expected outcomes.
Materials and Methods
Materials
-
Polymer Fabric (e.g., 100% scoured and bleached cotton)
-
This compound (Monomer)
-
Potassium Persulfate (Initiator)
-
Acetone (Solvent)
-
Distilled Water
-
Nitrogen Gas
-
Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, heating mantle, etc.)
Experimental Protocols
Protocol 1: Pre-treatment of Polymer Fabric
-
Cut the cotton fabric into desired dimensions (e.g., 5 cm x 5 cm).
-
Wash the fabric samples with a 2% (w/v) non-ionic detergent solution at 60°C for 30 minutes to remove any impurities.
-
Rinse thoroughly with distilled water.
-
Dry the fabric samples in an oven at 80°C to a constant weight.
-
Store the dried fabric in a desiccator until use.
Protocol 2: Grafting of this compound onto Cotton Fabric
-
Place a pre-weighed, dried cotton fabric sample into a three-neck round-bottom flask.
-
Add a solution of this compound in acetone to the flask. The concentration of this compound can be varied to study its effect on the grafting yield (see Table 1 for example concentrations).
-
Add an aqueous solution of potassium persulfate to the flask. The initiator concentration is a critical parameter to control the polymerization (see Table 1).
-
Purge the flask with nitrogen gas for 15 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Heat the reaction mixture to a specified temperature (e.g., 70-90°C) under constant stirring.
-
Allow the reaction to proceed for a set duration (e.g., 1-3 hours).
-
After the reaction, cool the flask to room temperature.
-
Remove the fabric sample and wash it thoroughly with acetone to remove any unreacted monomer and homopolymer.
-
Dry the grafted fabric sample in an oven at 60°C to a constant weight.
-
Calculate the grafting yield using the following formula:
-
Grafting Yield (%) = [(W_f - W_i) / W_i] * 100
-
Where W_i is the initial weight of the dry fabric and W_f is the final weight of the dry grafted fabric.
-
Protocol 3: Characterization of Grafted Fabric
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of both ungrafted and grafted cotton fabric.
-
Look for the appearance of new characteristic peaks corresponding to the oxalate group (e.g., C=O stretching vibrations) to confirm successful grafting.
-
-
Scanning Electron Microscopy (SEM):
-
Thermogravimetric Analysis (TGA):
-
Perform TGA on both ungrafted and grafted samples to assess changes in thermal stability.
-
Data Presentation
The following tables present hypothetical data for a series of experiments designed to optimize the grafting of this compound onto cotton fabric.
Table 1: Hypothetical Reaction Conditions and Grafting Yield
| Experiment ID | Monomer Conc. (mol/L) | Initiator Conc. (mol/L) | Temperature (°C) | Time (hours) | Grafting Yield (%) |
| DAO-1 | 0.5 | 0.01 | 80 | 1 | 5.2 |
| DAO-2 | 1.0 | 0.01 | 80 | 1 | 9.8 |
| DAO-3 | 1.5 | 0.01 | 80 | 1 | 14.1 |
| DAO-4 | 1.0 | 0.02 | 80 | 1 | 12.5 |
| DAO-5 | 1.0 | 0.01 | 90 | 1 | 11.3 |
| DAO-6 | 1.0 | 0.01 | 80 | 2 | 15.6 |
Table 2: Hypothetical Characterization Summary
| Sample | Key FTIR Peaks (cm⁻¹) | Surface Morphology (SEM) | Thermal Decomposition Temp. (°C) |
| Ungrafted Cotton | ~3300 (O-H), ~2900 (C-H), ~1050 (C-O) | Smooth, fibrous structure | ~350 |
| DAO-grafted Cotton | ~1750 (C=O of oxalate), ~1200 (C-O of oxalate) | Fibers appear coated, slightly rougher surface | ~330 |
Visualizations
Caption: Experimental workflow for grafting this compound onto polymer fabric.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Salt-free dyeing of cotton fabric via graft polymerization with chitosan using dimethyl itaconate as a renewable cross-linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Radiation-Induced Grafting: A General Approach with Hypothetical Application to Diallyl Oxalate
Introduction to Radiation-Induced Grafting
Radiation-induced grafting (RIG) is a versatile surface modification technique used to covalently bond monomer molecules onto a pre-existing polymer backbone.[4] This method utilizes high-energy radiation, such as gamma (γ) rays or electron beams (EB), to generate free radicals on the polymer surface, which then initiate the polymerization of a functional monomer.[1][4] The result is a graft copolymer with the bulk properties of the original polymer and the surface properties conferred by the grafted monomer.[4]
Key Advantages of RIG:
-
No Initiator Required: The process does not require chemical initiators, which can contaminate the final product.
-
Room Temperature Processing: Grafting can often be performed at or near room temperature, preserving the bulk properties of the substrate.[1]
-
Uniform Radical Formation: Radiation penetrates the polymer, creating a uniform distribution of active sites.[3]
-
Versatility: A wide range of monomers can be grafted onto various polymer substrates.
In the hypothetical case of diallyl oxalate, RIG could be employed to introduce ester functionalities onto a polymer surface, potentially enhancing properties such as hydrophilicity, biocompatibility, or providing reactive sites for further chemical modifications.
Experimental Design and Workflow
The successful radiation-induced grafting of a monomer like this compound onto a polymer substrate involves a series of systematic steps. The overall workflow is depicted below.
Caption: A generalized workflow for radiation-induced grafting experiments.
Detailed Experimental Protocols
The following are generalized protocols that would need to be optimized for this compound.
Materials
-
Polymer Substrate: E.g., Polypropylene (PP), Polyethylene (PE), Polyvinyl chloride (PVC) films or membranes.
-
Monomer: this compound (purity > 98%).
-
Solvent: E.g., Methanol, water, or a mixture, depending on the solubility of this compound and its ability to swell the polymer substrate.
-
Inhibitor scavenger (optional): E.g., Ferrous sulfate (FeSO₄) or ferric chloride (FeCl₃) to scavenge homopolymerization inhibitors.[3]
-
Nitrogen Gas: For deoxygenating the reaction mixture.
Protocol for Mutual Radiation-Induced Grafting
In the mutual method, the polymer substrate is irradiated in the presence of the monomer solution.
-
Substrate Preparation:
-
Cut the polymer substrate into desired dimensions (e.g., 2 cm x 2 cm).
-
Wash the substrates with acetone and then deionized water to remove any surface impurities.
-
Dry the substrates in a vacuum oven at 50°C to a constant weight. Record the initial weight (W₀).
-
-
Monomer Solution Preparation:
-
Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 10-50 wt%).
-
If using an inhibitor scavenger, add it to the solution (e.g., 2.5 wt% FeCl₃).[3]
-
Place the prepared substrate samples into glass ampoules.
-
Add the monomer solution to the ampoules, ensuring the substrates are fully submerged.
-
Deoxygenate the solution by bubbling nitrogen gas through it for 15-20 minutes to prevent oxidative degradation.[1]
-
Seal the ampoules.
-
-
Irradiation:
-
Expose the sealed ampoules to a gamma radiation source (e.g., Cobalt-60) at a specific dose rate (e.g., 5 kGy/h).
-
The total absorbed dose can be varied (e.g., 10-50 kGy) to study its effect on the grafting yield.
-
-
Post-Grafting Treatment:
-
After irradiation, carefully open the ampoules.
-
Remove the grafted polymer samples and wash them thoroughly with a suitable solvent (e.g., methanol) to remove any unreacted monomer and homopolymer.
-
Perform Soxhlet extraction for 24 hours to ensure complete removal of the homopolymer.
-
Dry the grafted samples in a vacuum oven at 50°C to a constant weight. Record the final weight (W₁).
-
Calculation of Degree of Grafting (DG)
The degree of grafting is a quantitative measure of the amount of monomer grafted onto the polymer substrate. It is calculated using the following gravimetric formula:
DG (%) = [(W₁ - W₀) / W₀] x 100
Where:
-
W₀ is the initial weight of the polymer substrate.
-
W₁ is the final weight of the grafted polymer substrate.
Data Presentation: Example Parameters and Results
The following tables summarize typical quantitative data obtained from radiation-induced grafting experiments using various monomers, which can serve as a reference for designing experiments with this compound.
Table 1: Effect of Absorbed Dose on Degree of Grafting
| Monomer System | Substrate | Absorbed Dose (kGy) | Degree of Grafting (%) | Reference |
| Acrylonitrile/Acrylic Acid | PP | 20 | ~150 | [3] |
| Glycidyl Methacrylate | PE/PP | 5 | ~100 | [5] |
| Glycidyl Methacrylate | PE/PP | 10 | ~200 | [5] |
| Glycidyl Methacrylate | PE/PP | 20 | ~350 | [5] |
Table 2: Effect of Monomer Concentration on Degree of Grafting
| Monomer System | Substrate | Monomer Conc. (wt%) | Absorbed Dose (kGy) | Degree of Grafting (%) |
| Acrylonitrile/Acrylic Acid | PP | 10 | 20 | ~100 |
| Acrylonitrile/Acrylic Acid | PP | 20 | 20 | ~150 |
| Acrylonitrile/Acrylic Acid | PP | 30 | 20 | ~180 |
Note: Data in Table 2 is illustrative, based on general trends observed in grafting literature.
Reaction Mechanism
The fundamental mechanism of radiation-induced grafting involves the formation of free radicals on the polymer backbone, which then initiate graft polymerization.
Caption: Simplified mechanism of radiation-induced grafting.
Characterization Techniques
To confirm the successful grafting of this compound, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of this compound (e.g., C=O stretching of the ester) on the surface of the grafted polymer.
-
Scanning Electron Microscopy (SEM): To observe changes in the surface morphology of the polymer after grafting.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the grafted polymer compared to the original substrate.[5]
-
Contact Angle Measurement: To assess changes in surface wettability (hydrophilicity/hydrophobicity).
Applications for this compound Grafted Materials
While specific applications will depend on the properties achieved, grafting this compound could be relevant for:
-
Biomedical Materials: The introduction of ester groups could be a precursor for attaching bioactive molecules or improving biocompatibility.
-
Functional Membranes: Modifying membrane surfaces to alter their separation or anti-fouling properties.
-
Adsorbents: Creating materials with an affinity for specific metal ions or organic molecules for environmental remediation.
References
- 1. ichtj.waw.pl [ichtj.waw.pl]
- 2. Engineered Bioactive Polymeric Surfaces by Radiation Induced Graft Copolymerization: Strategies and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiation-Grafting on Polypropylene Copolymer Membranes for Using in Cadmium Adsorption [mdpi.com]
- 4. [PDF] Chapter 9 RADIATION-INDUCED GRAFTING | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Controlling Head-to-Head Addition in Diallyl Oxalate Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the radical polymerization of diallyl oxalate. The focus is on controlling the formation of head-to-head linkages, a critical factor in determining polymer microstructure and properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in controlling the polymerization of diallyl monomers like this compound?
The primary challenge in the radical polymerization of diallyl monomers is managing the competition between several reaction pathways. Diallyl monomers can undergo intermolecular propagation, leading to linear chains, as well as intramolecular cyclization, resulting in the formation of five- or six-membered rings within the polymer backbone. Furthermore, the monomer addition can occur in a head-to-tail or head-to-head fashion, influencing the polymer's regiochemistry. For certain diallyl systems, such as N,N-diallylammonium salts, specific cyclolinear polymerization can suppress degradative chain transfer, enabling the formation of high molecular weight polymers.[1]
Q2: What is the significance of controlling head-to-head vs. head-to-tail addition in poly(this compound)?
The ratio of head-to-head (H-H) to head-to-tail (H-T) linkages in the polymer chain significantly impacts the material's physical and chemical properties. These include thermal stability, solubility, and mechanical strength. Controlling this aspect of the microstructure is crucial for tailoring the polymer's performance for specific applications in drug development and materials science.
Q3: How can I characterize the extent of head-to-head linkages in my poly(this compound) samples?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a powerful technique for characterizing the microstructure of polymers. Different chemical environments of carbon atoms in H-H and H-T linkages will result in distinct signals in the ¹³C NMR spectrum. By integrating the corresponding peaks, it is possible to quantify the relative amounts of each type of linkage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Polymer Yield | 1. Inhibitors in Monomer: Presence of impurities that scavenge radicals. 2. Degradative Chain Transfer: Premature termination of growing polymer chains. 3. Inefficient Initiation: Incorrect initiator concentration or decomposition rate at the reaction temperature. | 1. Monomer Purification: Purify the this compound monomer via distillation or column chromatography to remove inhibitors. 2. Optimize Monomer Concentration: In some diallyl systems, higher monomer concentrations can favor propagation over chain transfer. 3. Initiator Selection and Concentration: Choose an initiator with a suitable half-life at the desired polymerization temperature. Optimize the initiator concentration through a series of experiments. |
| Poor Control over Head-to-Head Addition | 1. Reaction Temperature: Temperature can influence the activation energies of different propagation pathways. 2. Steric Hindrance: The bulky oxalate group may sterically favor one mode of addition over another. 3. Solvent Effects: The polarity of the solvent can influence the transition state of the propagation step. | 1. Temperature Screening: Conduct polymerizations at a range of temperatures to investigate its effect on regioselectivity. 2. Monomer Modification (Advanced): While not a simple troubleshooting step, consider that the structure of the diallyl monomer itself is a primary determinant of regioselectivity. 3. Solvent Screening: Perform polymerizations in a variety of solvents with different polarities to assess the impact on the H-H to H-T ratio. |
| Inconsistent Batch-to-Batch Results | 1. Purity of Reagents: Variations in the purity of monomer, initiator, or solvent. 2. Oxygen Contamination: Oxygen can act as a radical scavenger, inhibiting polymerization. 3. Precise Temperature Control: Fluctuations in reaction temperature can affect initiation and propagation rates. | 1. Consistent Reagent Quality: Use reagents from the same batch or ensure consistent purity through analysis. 2. Degassing: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution. 3. Accurate Temperature Monitoring: Use a calibrated thermometer and a reliable temperature controller for the reaction vessel. |
| Formation of Insoluble Gel | 1. Crosslinking: At higher conversions, intermolecular reactions between growing polymer chains can lead to the formation of a crosslinked network. 2. High Initiator Concentration: Can lead to a high concentration of radicals, increasing the likelihood of termination by combination and crosslinking. | 1. Limit Conversion: Monitor the reaction and stop it at a lower monomer conversion before significant crosslinking occurs. 2. Reduce Initiator Concentration: Lowering the initiator concentration can reduce the rate of radical generation and subsequent crosslinking. |
Experimental Protocols
General Protocol for Radical Polymerization of this compound
This protocol provides a starting point for the synthesis of poly(this compound). Optimization of specific parameters is recommended to achieve desired polymer characteristics.
Materials:
-
This compound (purified)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer Purification: Purify this compound by vacuum distillation to remove any inhibitors.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound and anhydrous solvent.
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Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
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Initiator Addition: Under a positive pressure of inert gas, add the radical initiator. The concentration of the initiator should be optimized based on the desired molecular weight and reaction rate.
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Polymerization: Immerse the sealed flask in a preheated oil bath at the desired reaction temperature and stir.
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Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion by techniques such as Gas Chromatography (GC) or ¹H NMR.
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Termination and Precipitation: After the desired time or conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol for ¹³C NMR Analysis of Poly(this compound) Microstructure
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the dried poly(this compound) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Employing a quantitative ¹³C NMR pulse sequence (e.g., with inverse-gated decoupling) is recommended for accurate integration.
-
Spectral Analysis: Identify the chemical shifts corresponding to the carbon atoms in the polymer backbone for both head-to-head and head-to-tail linkages. The specific chemical shifts will need to be assigned based on 2D NMR experiments (e.g., HSQC, HMBC) or by comparison with literature data for similar poly(diallyl esters).
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Quantification: Integrate the signals corresponding to the H-H and H-T structures. The relative percentage of each can be calculated from the integrated peak areas.
Visualizations
Caption: Factors influencing polymer characteristics.
Caption: this compound polymerization workflow.
References
"preventing carbon dioxide evolution during diallyl oxalate polymerization"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of diallyl oxalate. The primary focus is on preventing the evolution of carbon dioxide (CO₂), a common side reaction that can affect polymer properties and experimental outcomes.
Troubleshooting Guide
The following guide addresses specific issues related to carbon dioxide evolution during this compound polymerization in a question-and-answer format.
Q1: My polymerization reaction is vigorously bubbling, and I suspect CO₂ evolution. What is the primary cause of this?
A1: The evolution of carbon dioxide during the free-radical polymerization of this compound is most likely due to the decarboxylation of the oxalate ester groups. This process is often initiated by the primary radicals from the initiator or by the propagating polymer radicals, especially at elevated temperatures. The oxalate moiety is susceptible to radical-induced decomposition, leading to the formation of CO₂ and other byproducts.
Q2: How does the choice of initiator affect CO₂ evolution?
A2: The type and concentration of the initiator can significantly influence the rate of decarboxylation.
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Initiator Type: Highly reactive initiators that generate high-energy radicals can promote decarboxylation. Consider using initiators that decompose at a more controlled rate and lower temperatures.
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Initiator Concentration: A high concentration of initiator leads to a higher concentration of primary radicals, which can increase the frequency of side reactions, including decarboxylation.
Q3: What role does polymerization temperature play in CO₂ formation?
A3: Temperature is a critical factor. Higher temperatures increase the rate of initiator decomposition and can also directly contribute to the thermal decomposition of the this compound monomer and the growing polymer chains. This elevated energy state makes the decarboxylation reaction more favorable.
Q4: Can the choice of solvent influence the extent of CO₂ evolution?
A4: Yes, the solvent can play a role. Solvents that can participate in chain transfer reactions may alter the reactivity of the propagating radicals. While direct studies on this compound are limited, in analogous systems, the polarity of the solvent can influence the conformation of the growing polymer chain and the accessibility of the oxalate groups to radical attack.
Q5: What are the initial steps I should take to troubleshoot and minimize CO₂ evolution?
A5: A systematic approach is recommended. Start by addressing the most likely causes:
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Lower the Polymerization Temperature: This is often the most effective initial step.
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Reduce Initiator Concentration: Use the minimum amount of initiator necessary to achieve a reasonable polymerization rate.
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Select a Different Initiator: Choose an initiator with a lower decomposition temperature or one known for cleaner decomposition pathways.
If these initial steps do not sufficiently resolve the issue, further optimization of the reaction conditions may be necessary.
Frequently Asked Questions (FAQs)
Q: What is the expected impact of CO₂ evolution on the final polymer?
A: Excessive CO₂ evolution can lead to several undesirable outcomes:
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Porosity: Gas bubbles can be trapped within the polymer matrix, leading to a porous and mechanically weaker material.
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Inconsistent Molar Mass: Side reactions can interfere with the polymerization kinetics, resulting in a broader molar mass distribution and lower overall molar mass.
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Altered Polymer Structure: The loss of the oxalate group alters the chemical structure of the polymer backbone, which can affect its thermal and mechanical properties.
Q: Are there any recommended starting conditions to minimize CO₂ evolution from the outset?
A: For a typical free-radical polymerization of this compound, consider the following starting points:
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Monomer: this compound, purified to remove any acidic impurities.
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Initiator: Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) at a low concentration (e.g., 0.1-0.5 mol%).
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Solvent: A non-reactive solvent such as benzene or toluene.
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Temperature: Start at a lower temperature (e.g., 60-70 °C) and monitor the reaction closely.
Q: Can I use an inhibitor to prevent decarboxylation?
A: While inhibitors are used to prevent premature polymerization during storage, their use during the polymerization itself is counterproductive as they will quench the desired radical propagation. However, ensuring the monomer is free of impurities that could promote decomposition is crucial.
Q: How can I quantify the amount of CO₂ being evolved?
A: The evolution of CO₂ can be monitored and quantified using techniques such as:
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Gas Chromatography (GC): The headspace of the reaction vessel can be sampled and analyzed by GC to determine the concentration of CO₂.
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Mass Spectrometry (MS): A mass spectrometer can be coupled to the reaction system to detect and quantify the evolved gases.
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Gravimetric Analysis: The reaction can be set up to pass any evolved gas through a CO₂ absorbent (e.g., soda lime), and the mass increase of the absorbent can be measured.
Data Summary
The following table summarizes the influence of various reaction parameters on the extent of carbon dioxide evolution during this compound polymerization, based on general principles of radical polymerization and oxalate chemistry.
| Parameter | Condition | Effect on CO₂ Evolution | Impact on Polymer Quality |
| Temperature | High (> 80 °C) | Significant Increase | High porosity, lower molar mass |
| Low (60-70 °C) | Reduced | Denser polymer, higher molar mass | |
| Initiator Conc. | High (> 1 mol%) | Increased | Broader molar mass distribution |
| Low (0.1-0.5 mol%) | Minimized | Narrower molar mass distribution | |
| Initiator Type | High-energy radicals | Prone to decarboxylation | Potential for more side reactions |
| Lower-energy radicals | Less decarboxylation | Cleaner polymerization | |
| Solvent | Chain-transfer active | Variable | Can lower molar mass |
| Inert (e.g., Benzene) | Minimal influence | Predictable kinetics |
Experimental Protocols
Protocol 1: Bulk Polymerization of this compound
This protocol provides a general procedure for the bulk polymerization of this compound with the aim of minimizing CO₂ evolution.
Materials:
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This compound (freshly distilled)
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Benzoyl peroxide (BPO)
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Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet/outlet
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Heating mantle with temperature controller
Procedure:
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Place 100 g of freshly distilled this compound into the reaction vessel.
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Add 0.5 g (0.5 mol%) of benzoyl peroxide to the monomer.
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Stir the mixture at room temperature until the initiator is fully dissolved.
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Begin purging the system with dry nitrogen and continue for 30 minutes to remove any dissolved oxygen.
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While maintaining a gentle nitrogen flow, heat the reaction mixture to 70 °C using the heating mantle.
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Maintain the temperature at 70 °C and continue stirring. Monitor the reaction for any signs of excessive bubbling.
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Continue the polymerization for the desired time (e.g., 4-8 hours) or until the desired conversion is reached.
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Cool the reaction mixture to room temperature.
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Precipitate the polymer by pouring the viscous solution into a large excess of methanol.
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Filter the precipitated polymer and wash with fresh methanol.
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Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Visualizations
Troubleshooting Workflow for CO₂ Evolution
Caption: Troubleshooting workflow for minimizing CO₂ evolution.
Mechanism of CO₂ Evolution
Caption: Radical-induced decarboxylation pathway.
"optimizing initiator concentration for diallyl oxalate polymerization"
Welcome to the technical support center for diallyl oxalate polymerization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their polymerization reactions, with a specific focus on the critical role of initiator concentration.
Troubleshooting Guide
Problem 1: Low or No Polymer Yield
Possible Causes:
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Inhibitor Presence: The this compound monomer may contain inhibitors from manufacturing or storage. These must be removed prior to polymerization.
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Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge radicals, preventing polymerization initiation.
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Incorrect Initiator Concentration: Both too low and excessively high concentrations of the initiator can be detrimental to the polymer yield.
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Inadequate Temperature: The reaction temperature may not be optimal for the chosen initiator's decomposition rate.
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Monomer Impurity: Impurities in the this compound monomer can interfere with the polymerization process.
Solutions:
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Monomer Purification: Purify the this compound monomer by passing it through a column of activated alumina or by distillation under reduced pressure to remove inhibitors.
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Deoxygenation: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before and during the polymerization to remove dissolved oxygen.
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Optimize Initiator Concentration: Systematically vary the initiator concentration to find the optimal range. Start with a concentration in the range of 0.1-1.0 mol% relative to the monomer.
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Adjust Temperature: Ensure the reaction temperature is appropriate for the initiator's half-life. For benzoyl peroxide (BPO), a common initiator, temperatures between 80-95°C are typically used. For azobisisobutyronitrile (AIBN), a range of 60-80°C is common.
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Verify Monomer Purity: Use techniques like NMR or GC-MS to confirm the purity of the this compound monomer.
Problem 2: Low Molecular Weight of the Polymer
Possible Causes:
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Degradative Chain Transfer: This is a common issue with diallyl monomers. The allylic hydrogens are susceptible to abstraction by the growing polymer radical, leading to the formation of a stable, less reactive allylic radical and termination of the growing chain.
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High Initiator Concentration: A higher concentration of initiator leads to a greater number of initiated chains, which are terminated at shorter lengths, resulting in a lower average molecular weight.
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High Reaction Temperature: Elevated temperatures can increase the rate of chain transfer reactions and lead to a higher rate of initiator decomposition, both of which can decrease the molecular weight.
Solutions:
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Control Initiator Concentration: Lowering the initiator concentration generally leads to higher molecular weight polymers, although it may also decrease the polymerization rate. A balance must be found.
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Optimize Temperature: Conduct the polymerization at the lowest temperature that still provides a reasonable reaction rate to minimize chain transfer reactions.
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Consider a Different Initiator: Initiators with a lower tendency to induce side reactions may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for a radical initiator in this compound polymerization?
A good starting point for initiators like benzoyl peroxide (BPO) or AIBN is typically in the range of 0.1 to 1.0 mol% with respect to the this compound monomer. The optimal concentration will depend on the desired molecular weight and reaction rate.
Q2: How does initiator concentration affect the rate of polymerization?
Generally, the rate of polymerization is proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration will lead to a faster reaction.
Q3: What is the effect of initiator concentration on the final polymer properties?
As a general trend, a higher initiator concentration leads to a lower average molecular weight of the polymer. This is because more initiator molecules generate more polymer chains, which consume the available monomer more quickly and result in shorter chains.
Q4: Can I use any radical initiator for this compound polymerization?
While many radical initiators can be used, peroxides (like benzoyl peroxide) and azo compounds (like AIBN) are the most common. The choice of initiator will depend on the desired reaction temperature and the solvent used.
Q5: What is degradative chain transfer and how can I minimize it?
Degradative chain transfer is a chain termination reaction that is particularly prevalent in the polymerization of allylic monomers. It occurs when a growing polymer chain abstracts a hydrogen atom from an allylic position on a monomer molecule. This results in a stable, non-propagating radical, effectively terminating the chain. To minimize this, it is often recommended to use the lowest effective initiator concentration and reaction temperature.
Experimental Protocols
General Protocol for Optimizing Initiator Concentration in this compound Polymerization
This protocol outlines a general procedure for determining the optimal concentration of a radical initiator (e.g., benzoyl peroxide) for the bulk polymerization of this compound.
Materials:
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This compound (inhibitor-free)
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Benzoyl peroxide (BPO) or other suitable radical initiator
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Reaction vessel (e.g., Schlenk tube or three-neck flask) with a condenser
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Inert gas supply (Nitrogen or Argon)
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Heating source with temperature control (e.g., oil bath)
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Magnetic stirrer and stir bar
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Solvent for polymer precipitation (e.g., methanol)
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Vacuum oven
Procedure:
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Monomer Purification: If the this compound contains an inhibitor, pass it through a short column of activated alumina immediately before use.
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Reaction Setup: Place a magnetic stir bar in the reaction vessel and add the desired amount of purified this compound.
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Initiator Addition: Weigh the desired amount of initiator and add it to the reaction vessel. For optimization, a series of experiments with varying initiator concentrations should be set up (e.g., 0.1, 0.2, 0.5, 1.0 mol% relative to the monomer).
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Deoxygenation: Seal the reaction vessel and purge with an inert gas for 15-30 minutes while stirring to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
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Polymerization: Immerse the reaction vessel in the preheated oil bath set to the desired temperature (e.g., 85°C for BPO). Start the timer for the reaction.
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Monitoring: Monitor the reaction for an increase in viscosity, which indicates polymer formation. The reaction time will depend on the temperature and initiator concentration.
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Termination and Precipitation: After the desired reaction time, cool the vessel to room temperature. Dissolve the viscous product in a minimal amount of a suitable solvent (e.g., acetone or chloroform) if necessary. Slowly pour the solution into a large excess of a non-solvent (e.g., methanol) while stirring to precipitate the polymer.
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Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
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Characterization: Characterize the resulting polymer for yield (gravimetrically) and molecular weight (e.g., by gel permeation chromatography - GPC).
Data Presentation
The following table provides an illustrative example of how to present the quantitative data from an initiator concentration optimization study. The data shown here is hypothetical and should be replaced with experimental results.
| Initiator Concentration (mol%) | Polymer Yield (%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 65 | 15,000 | 2.1 |
| 0.2 | 78 | 12,500 | 2.3 |
| 0.5 | 85 | 8,000 | 2.5 |
| 1.0 | 82 | 5,500 | 2.8 |
Visualizations
Experimental Workflow for Initiator Optimization
Caption: Workflow for optimizing initiator concentration.
Logical Relationship between Initiator Concentration and Polymer Properties
Caption: Effect of initiator concentration on polymerization.
Technical Support Center: Solvent Effects on Diallyl Oxalate Polymerization Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of diallyl oxalate. The information focuses on the impact of solvent choice on polymerization kinetics and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound polymerization proceeding very slowly or not at all?
A1: The slow polymerization of this compound is a common issue primarily due to the allylic nature of the monomer. The hydrogen atoms on the carbon adjacent to the double bond are susceptible to chain transfer, leading to the formation of a stable, non-propagating allylic radical. This phenomenon, known as degradative chain transfer, can significantly reduce the polymerization rate. The choice of solvent can exacerbate this issue. Solvents with abstractable hydrogen atoms can further contribute to chain termination.
Q2: How does solvent polarity affect the polymerization rate of this compound?
A2: The effect of solvent polarity on the free radical polymerization of this compound is complex. Generally, for free-radical polymerizations, the solvent can influence the decomposition rate of the initiator and the propagation and termination rate constants. For allylic monomers, a solvent's ability to solvate the growing polymer chain and the monomer can play a significant role. In some cases, more polar solvents may slightly enhance the rate of initiation, but they can also facilitate chain transfer reactions, potentially leading to an overall decrease in the polymerization rate and molecular weight.
Q3: What is the expected effect of solvent on the molecular weight of the resulting polythis compound?
A3: Solvents can significantly impact the molecular weight of the polymer through chain transfer reactions. Solvents with a high chain transfer constant will lead to the formation of lower molecular weight polymers. For this compound, it is crucial to select solvents with low chain transfer potential. Aromatic solvents like benzene or toluene are often preferred over aliphatic hydrocarbons or alcohols for this reason.
Q4: Can I use protic solvents like alcohols for this compound polymerization?
A4: Protic solvents, such as methanol or ethanol, are generally not recommended for this compound polymerization. The hydroxyl group's hydrogen atom can be readily abstracted, leading to a high degree of chain transfer and resulting in low molecular weight oligomers or complete inhibition of polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Yield | - Inappropriate Solvent Choice: The solvent may be participating in chain termination or transfer reactions. - Low Initiator Concentration: Insufficient radical generation to sustain polymerization. - Presence of Inhibitors: Oxygen or other impurities in the monomer or solvent can inhibit polymerization. | - Switch to a solvent with a low chain transfer constant, such as benzene or dioxane. - Optimize the initiator concentration. - Ensure the monomer is purified and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| High Viscosity at Low Conversion | - Gelation or Cross-linking: Diallyl monomers have two double bonds, which can lead to cross-linking and gel formation, especially at higher conversions. - Inadequate Stirring: Poor mixing can lead to localized "hot spots" and uncontrolled polymerization. | - Reduce the initial monomer concentration. - Consider stopping the reaction at a lower conversion before the gel point is reached. - Ensure vigorous and uniform stirring throughout the polymerization. |
| Inconsistent Polymerization Rates | - Temperature Fluctuations: The rate of initiator decomposition is highly sensitive to temperature. - Solvent Evaporation: Changes in solvent volume will alter monomer and initiator concentrations. | - Use a constant temperature bath to maintain a stable reaction temperature. - Employ a reflux condenser to prevent solvent loss. |
| Polymer Insoluble in Common Solvents | - Extensive Cross-linking: High conversion can lead to a highly cross-linked and insoluble polymer network. | - As with high viscosity, reduce the monomer concentration or stop the reaction at a lower conversion. |
Experimental Protocols
General Protocol for Investigating Solvent Effects on this compound Polymerization
This protocol outlines a general procedure for studying the kinetics of this compound polymerization in different solvents.
Materials:
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This compound (freshly distilled to remove inhibitors)
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Initiator (e.g., Benzoyl Peroxide - BPO, or Azobisisobutyronitrile - AIBN)
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Solvents (e.g., Benzene, Dioxane, Dimethylformamide - DMF)
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Reaction vessel (e.g., three-necked flask)
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Condenser
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Inert gas supply (Nitrogen or Argon)
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Constant temperature bath
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Stirring apparatus
Procedure:
-
Preparation: A 250 mL three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging the Reactor: The flask is charged with a specific volume of the chosen solvent (e.g., 100 mL) and the desired amount of this compound (e.g., 20 g).
-
Inerting the System: The reaction mixture is purged with nitrogen for at least 30 minutes to remove dissolved oxygen.
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Initiation: The reaction mixture is brought to the desired temperature (e.g., 60-80 °C) using a constant temperature bath. A pre-determined amount of initiator (e.g., 0.1-1.0 mol% based on the monomer) is then added.
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Polymerization: The reaction is allowed to proceed for a set period, with samples taken at regular intervals to determine the conversion rate.
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Termination and Isolation: The polymerization is quenched by cooling the reaction mixture and precipitating the polymer in a non-solvent (e.g., methanol).
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Purification and Drying: The precipitated polymer is filtered, washed with the non-solvent, and dried under vacuum to a constant weight.
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Analysis: The conversion is determined gravimetrically. The polymer's molecular weight and molecular weight distribution can be analyzed using techniques like Gel Permeation Chromatography (GPC).
Quantitative Data Summary
The following table presents illustrative data on how solvent choice can affect the polymerization of this compound. Note: This data is hypothetical and intended for educational purposes to demonstrate expected trends. Actual experimental results may vary.
| Solvent | Dielectric Constant (approx.) | Polymerization Rate (% conv./hr) | Average Molecular Weight ( g/mol ) |
| Benzene | 2.3 | 5.2 | 12,000 |
| Dioxane | 2.2 | 4.8 | 10,500 |
| Dimethylformamide (DMF) | 36.7 | 3.5 | 7,000 |
| Methanol | 32.7 | 0.8 | 1,500 |
Visualizations
Caption: Experimental workflow for this compound polymerization.
Caption: Logical flow of solvent effects on polymerization.
"troubleshooting gelation issues in diallyl oxalate reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the polymerization of diallyl oxalate, with a specific focus on preventing premature gelation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it polymerize?
This compound is a diester of oxalic acid and allyl alcohol. It undergoes free-radical polymerization via its two allyl groups. The polymerization process is initiated by the decomposition of a free-radical initiator, which creates active radical species. These radicals then react with the allyl groups of the this compound monomer to form a growing polymer chain. Due to the presence of two allyl groups, cross-linking can occur, leading to the formation of a three-dimensional polymer network, which is observed as gelation.
Q2: What is premature gelation and why is it a problem in this compound reactions?
Premature gelation is the formation of an insoluble polymer network (a gel) before the desired stage of polymerization or conversion has been reached. In many applications, the goal is to produce a soluble prepolymer or to have a controlled polymerization process. Premature gelation can lead to a loss of processability, difficulty in handling the reaction mixture, and the formation of a non-uniform product, ultimately causing experiment failure.
Q3: What are the primary causes of premature gelation in this compound polymerization?
Premature gelation in this compound reactions is typically caused by one or more of the following factors:
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High Reaction Temperature: Elevated temperatures accelerate the rate of polymerization and can lead to an uncontrolled reaction.
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Excessive Initiator Concentration: A high concentration of the free-radical initiator generates a large number of growing polymer chains simultaneously, increasing the probability of cross-linking and gelation.
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Insufficient or Ineffective Inhibitor: Inhibitors are added to monomers to prevent spontaneous polymerization during storage. If the inhibitor concentration is too low or if it has been consumed, polymerization can begin uncontrollably.
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Monomer Impurities: The presence of impurities in the this compound monomer can sometimes accelerate polymerization or act as cross-linking agents.
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Absence of Oxygen (for certain inhibitors): Some common inhibitors, such as hydroquinone, require the presence of a small amount of oxygen to function effectively.[1]
Troubleshooting Guide for Gelation Issues
Problem: My this compound reaction is gelling almost immediately after adding the initiator.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | Lower the reaction temperature. Start with a lower temperature and gradually increase it if the reaction rate is too slow. |
| Initiator concentration is too high. | Reduce the concentration of the initiator. Perform a concentration optimization study to find the ideal level for controlled polymerization. |
| Inhibitor was removed too early or is absent. | Ensure that an appropriate amount of a suitable inhibitor is present in the monomer until you are ready to start the polymerization. |
Problem: The reaction proceeds for a short time and then gels unexpectedly.
| Possible Cause | Suggested Solution |
| Non-uniform temperature distribution in the reactor. | Ensure efficient stirring and uniform heating of the reaction mixture to avoid localized "hot spots" where polymerization can accelerate. |
| Monomer contains impurities. | Purify the this compound monomer before use, for example, by distillation, to remove any impurities that might be affecting the reaction. |
| Inhibitor is being consumed too quickly. | Consider adding a small amount of a retarder, which slows down the polymerization rate without a distinct induction period, to provide more control.[2] |
Data Presentation: Typical Reaction Parameters
The following tables provide typical starting parameters for this compound polymerization. These values are based on general knowledge of diallyl monomer polymerization and should be optimized for your specific experimental setup and desired product characteristics.
Table 1: Initiator and Inhibitor Concentrations
| Component | Typical Concentration Range (by weight of monomer) | Notes |
| Benzoyl Peroxide (BPO) | 0.5% - 2.0% | A common peroxide initiator.[3] |
| Azobisisobutyronitrile (AIBN) | 0.1% - 1.0% | An azo-based initiator. |
| Hydroquinone (HQ) | 50 - 200 ppm | A common inhibitor, requires oxygen to be effective.[1][4] |
| p-Benzoquinone (BQ) | 10 - 100 ppm | An effective inhibitor that does not require oxygen. |
Table 2: Temperature and Time Parameters
| Parameter | Typical Range | Notes |
| Reaction Temperature | 60°C - 90°C | Higher temperatures lead to faster reaction rates and shorter gel times. |
| Time to Gelation (at 80°C with 1% BPO) | Highly variable | Can range from minutes to hours depending on the specific conditions. A gel time determination study is recommended. |
Experimental Protocols
Key Experiment: Gel Time Determination
This protocol outlines a method for systematically determining the gel time of a this compound polymerization reaction, which is a critical parameter for troubleshooting premature gelation.
Objective: To determine the time it takes for a this compound reaction mixture to reach the gel point under a specific set of conditions (temperature, initiator concentration).
Materials:
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This compound monomer
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Free-radical initiator (e.g., Benzoyl Peroxide)
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Reaction vessel (e.g., a test tube or small flask) with a magnetic stirrer
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Constant temperature oil bath or heating block
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Timer
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Glass rod or spatula
Procedure:
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Prepare a solution of the this compound monomer with the desired concentration of the initiator. Ensure the initiator is fully dissolved.
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Place the reaction vessel containing the monomer-initiator mixture into the constant temperature bath, which has been pre-heated to the desired reaction temperature.
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Start the timer and begin stirring the mixture at a constant rate.
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Periodically (e.g., every 1-2 minutes), gently probe the solution with a clean glass rod.
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The gel point is defined as the point at which the solution suddenly becomes viscous and the magnetic stirrer stops or struggles to rotate. Record the time at which this occurs.
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Repeat the experiment with varying temperatures and initiator concentrations to understand their effect on the gel time.
Visualizations
Caption: this compound Polymerization and Gelation Pathway.
Caption: Troubleshooting Workflow for Premature Gelation.
Caption: Mechanism of Polymerization Inhibition.
References
Technical Support Center: Improving the Degree of Grafting with Diallyl Oxalate
Welcome to the technical support center for optimizing the degree of grafting using diallyl oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide: Enhancing Grafting Efficiency
Low grafting efficiency is a common challenge in polymer modification. The following guide provides insights into key reaction parameters and their impact on the degree of grafting with this compound.
Key Parameters Influencing the Degree of Grafting
The success of graft copolymerization is sensitive to several factors. Understanding their interplay is crucial for optimizing your experimental outcomes.
| Parameter | Potential Issue | Recommended Action |
| Initiator Concentration | Low Initiator Concentration: Insufficient generation of free radicals on the polymer backbone, leading to a low degree of grafting. High Initiator Concentration: Increased likelihood of homopolymerization of this compound and potential for chain termination reactions, which can also reduce grafting efficiency. | Optimize the initiator concentration by running a series of experiments with varying amounts. Start with a concentration based on literature for similar grafting systems and bracket this value. |
| Monomer Concentration | Low Monomer Concentration: Insufficient this compound available to react with the active sites on the polymer backbone, resulting in a low grafting degree. High Monomer Concentration: Can lead to an increase in the viscosity of the reaction mixture, hindering effective mixing and heat transfer. It may also favor homopolymerization. | Systematically vary the this compound concentration to find the optimal balance that maximizes grafting without promoting excessive homopolymerization. |
| Reaction Temperature | Low Temperature: Reduced rate of initiator decomposition and slower propagation of the grafting reaction, leading to a lower degree of grafting. High Temperature: Can accelerate side reactions, such as chain transfer and termination, and may lead to the degradation of the polymer backbone or the grafted chains. In the case of this compound, elevated temperatures can also cause the evolution of carbon dioxide.[1] | Determine the optimal temperature by conducting experiments across a range. The ideal temperature will provide sufficient energy to initiate and propagate the grafting reaction efficiently without causing degradation. |
| Reaction Time | Insufficient Time: The grafting reaction may not have proceeded to completion, resulting in a low degree of grafting. Excessive Time: Can lead to an increased probability of side reactions and potential degradation of the polymer. | Monitor the progress of the reaction over time by taking aliquots and analyzing the degree of grafting. This will help determine the optimal reaction duration to achieve the desired level of modification. |
| Solvent Choice | Poor Solvent: Inadequate solubility of the polymer backbone or the this compound can lead to a heterogeneous reaction mixture and poor grafting efficiency. The polarity of the solvent can also influence the reactivity of the growing polymer radical.[1] | Select a solvent that effectively dissolves both the polymer backbone and the this compound. The solvent should also be stable under the reaction conditions and not interfere with the free radical process. |
| Purity of Reagents | Impurities: Inhibitors present in the monomer or impurities in the solvent or polymer can quench free radicals and terminate the grafting reaction prematurely. | Ensure all reagents, including the this compound, polymer backbone, and solvent, are of high purity. Remove any inhibitors from the monomer prior to use. |
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for grafting this compound onto a polymer backbone?
A1: The grafting of this compound onto a polymer backbone is typically achieved through free-radical polymerization. The process is initiated by a free-radical initiator which abstracts a hydrogen atom from the polymer backbone, creating a macroradical. This active site on the backbone then reacts with the double bond of a this compound molecule, initiating the growth of a grafted chain.
Q2: How can I minimize the formation of homopolymer (poly(this compound)) during the grafting reaction?
A2: Minimizing homopolymer formation is crucial for achieving a high grafting efficiency. This can be addressed by:
-
Optimizing Initiator Concentration: Using the lowest effective concentration of the initiator will favor the activation of the polymer backbone over the initiation of free monomer in solution.
-
Controlling Monomer Addition: A semi-batch or continuous addition of this compound to the reaction mixture can maintain a low instantaneous monomer concentration, thus reducing the probability of homopolymerization.
-
Surface-Active Initiators: For grafting onto surfaces or particles, using an initiator that preferentially adsorbs onto the polymer backbone can be beneficial.
Q3: How is the degree of grafting typically determined?
A3: The degree of grafting can be determined by several analytical techniques:
-
Gravimetric Analysis: This involves weighing the polymer before and after the grafting reaction, after thorough removal of any ungrafted homopolymer. The increase in weight corresponds to the amount of grafted this compound.
-
Spectroscopic Methods:
-
FTIR Spectroscopy: The appearance or increase in the intensity of characteristic peaks corresponding to the this compound (e.g., C=O stretching of the ester group) in the spectrum of the purified grafted polymer confirms grafting.
-
NMR Spectroscopy: By integrating the signals from the polymer backbone and the grafted this compound chains in the ¹H NMR or ¹³C NMR spectrum, a quantitative measure of the degree of grafting can be obtained.
-
-
Elemental Analysis: If the grafted chain contains an element not present in the original polymer backbone, elemental analysis can provide a quantitative measure of the grafting degree.
Q4: What are some common initiators used for grafting this compound?
A4: Common free-radical initiators that can be used for grafting this compound include:
-
Peroxides: Benzoyl peroxide (BPO) and dicumyl peroxide are often used in organic media.
-
Azo Compounds: Azobisisobutyronitrile (AIBN) is another common choice for organic solvent systems.
-
Redox Initiators: For aqueous systems, redox pairs like potassium persulfate/sodium bisulfite can be employed.
Experimental Protocols
General Protocol for Free-Radical Grafting of this compound onto a Polymer Backbone
This protocol provides a general framework. The specific quantities, temperatures, and times will need to be optimized for your particular polymer system.
Materials:
-
Polymer backbone
-
This compound (inhibitor removed)
-
Free-radical initiator (e.g., AIBN or BPO)
-
Anhydrous solvent (e.g., toluene, xylene, or DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Precipitating solvent (e.g., methanol, ethanol, or hexane)
Procedure:
-
Preparation: Dry the polymer backbone under vacuum to remove any moisture. Purify the this compound by passing it through a column of activated alumina to remove the inhibitor.
-
Reaction Setup: In a reaction vessel equipped with a condenser, magnetic stirrer, and an inert gas inlet, dissolve the polymer backbone in the chosen anhydrous solvent under an inert atmosphere.
-
Initiator and Monomer Addition: Once the polymer is fully dissolved, add the desired amount of this compound and the free-radical initiator to the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C, depending on the initiator's half-life) and maintain the temperature for the specified reaction time with continuous stirring under an inert atmosphere.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the product by slowly adding the reaction mixture to a large excess of a suitable non-solvent.
-
Homopolymer Removal: To remove any ungrafted this compound homopolymer, the precipitate should be subjected to Soxhlet extraction with a solvent that dissolves the homopolymer but not the grafted copolymer.
-
Drying: Dry the purified grafted copolymer under vacuum at a moderate temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting grafted copolymer to determine the degree of grafting using techniques such as FTIR, NMR, and gravimetric analysis.
Visualizations
Caption: Experimental workflow for grafting this compound.
Caption: Troubleshooting logic for low grafting degree.
References
Technical Support Center: Managing the Exotherm of Diallyl Oxalate Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing the exothermic nature of diallyl oxalate polymerization. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and controlled polymerization reactions.
Troubleshooting Guide: Exotherm Control
This guide addresses common issues encountered during the polymerization of this compound, with a focus on managing the reaction exotherm.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | High initiator concentration. | Reduce initiator concentration. The rate of polymerization and heat generation are directly related to the initiator concentration.[1] |
| High monomer concentration (bulk polymerization). | Switch to a solution polymerization method to allow the solvent to act as a heat sink and dissipate the generated heat.[2][3] | |
| Inadequate heat dissipation. | Ensure efficient stirring and use a cooling bath or a jacketed reactor to maintain the desired reaction temperature. | |
| Polymer Discoloration or Degradation | Excessive reaction temperature due to poor exotherm control. | Implement stricter temperature control measures as outlined above. High temperatures can lead to side reactions and polymer degradation. |
| Localized "hot spots" in the reaction mixture. | Improve agitation to ensure uniform temperature distribution throughout the reactor. | |
| Inconsistent Polymerization Rate | Fluctuations in reaction temperature. | Maintain a constant and controlled temperature. The rate of radical polymerization is highly sensitive to temperature changes. |
| Presence of impurities that may act as inhibitors or accelerators. | Use purified monomer and solvent to ensure reproducible kinetic behavior. | |
| Gelation or Cross-linking Early in the Reaction | High reaction temperature promoting side reactions. | Lower the reaction temperature and consider using a chain transfer agent to control molecular weight and reduce branching. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in this compound polymerization?
A1: The primary cause of the exotherm is the conversion of the double bonds in the this compound monomer into single bonds to form the polymer backbone. This is a thermodynamically favorable process that releases a significant amount of energy as heat.
Q2: How can I quantify the exotherm of my this compound polymerization?
A2: Differential Scanning Calorimetry (DSC) is a common technique used to measure the heat of polymerization. A DSC thermogram of the reaction mixture will show an exothermic peak, and the area under this peak can be integrated to determine the total heat evolved.
Q3: What are the key parameters to control for managing the exotherm?
A3: The key parameters are:
-
Initiator Concentration: Lower concentrations lead to a slower reaction and less heat generated per unit of time.[1]
-
Monomer Concentration: Using a solvent (solution polymerization) helps to dissipate heat.[2][3]
-
Temperature: Direct control of the reaction temperature through external cooling is crucial.
-
Rate of Monomer Addition: In a semi-batch process, a slow feed of the monomer can effectively control the rate of heat generation.
Q4: Can I use an inhibitor to stop a runaway reaction?
A4: While inhibitors can terminate polymerization, their effectiveness in stopping a rapid, large-scale runaway reaction may be limited due to mixing challenges in a viscous medium. It is far safer to design the experiment to prevent a runaway from occurring in the first place.
Q5: How does the choice of solvent affect exotherm management?
A5: The solvent plays a crucial role in heat dissipation. A solvent with a high heat capacity and good thermal conductivity will be more effective at absorbing and transferring the heat generated during polymerization. The choice of solvent can also influence the polymerization kinetics.[4]
Experimental Protocols
Protocol 1: Controlled Solution Polymerization of this compound
This protocol describes a method for the controlled free-radical polymerization of this compound in a solvent to manage the reaction exotherm.
Materials:
-
This compound (purified)
-
Benzoyl peroxide (BPO) or other suitable radical initiator
-
Toluene or other suitable solvent (anhydrous)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Circulating cooling bath
Procedure:
-
Set up the jacketed reactor and connect it to the circulating cooling bath. Set the bath to the desired reaction temperature (e.g., 70 °C).
-
Charge the reactor with the desired amount of toluene.
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Under a continuous nitrogen purge, add the this compound monomer to the solvent and stir until dissolved.
-
In a separate flask, dissolve the benzoyl peroxide initiator in a small amount of toluene.
-
Slowly add the initiator solution to the reactor using a syringe pump over a predetermined period (e.g., 1 hour).
-
Monitor the internal temperature of the reactor closely using the thermocouple. Adjust the cooling bath temperature as necessary to maintain a stable internal temperature.
-
After the addition of the initiator is complete, continue the reaction at the set temperature for the desired time.
-
To terminate the polymerization, cool the reactor to room temperature and expose the reaction mixture to air.
-
The polymer can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying.
Quantitative Data Example:
| Parameter | Value |
| Monomer Concentration | 20% (w/w) in toluene |
| Initiator (BPO) Concentration | 1 mol% relative to monomer |
| Reaction Temperature | 70 ± 2 °C |
| Initiator Addition Time | 1 hour |
| Total Reaction Time | 6 hours |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the logical relationships in managing polymerization exotherms and a typical experimental workflow.
Caption: Logical decisions for managing polymerization exotherm.
Caption: Workflow for a controlled solution polymerization experiment.
References
Technical Support Center: Purification of Synthesized Diallyl Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of synthesized diallyl oxalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample synthesized by Fischer esterification?
A1: The most common impurities include unreacted starting materials such as oxalic acid and allyl alcohol, the acidic catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), water formed during the reaction, and potentially monoallyl oxalate as a partially esterified byproduct. Polymerized this compound can also be present if the reaction or purification is conducted at high temperatures for extended periods.
Q2: What is the recommended first step in the workup of the reaction mixture before purification?
A2: After the synthesis reaction, it is advisable to first neutralize the acidic catalyst. This can be achieved by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, followed by a water wash to remove any remaining salts and water-soluble impurities.
Q3: Is this compound stable to heat, and what are the recommended conditions for distillation?
A3: this compound has a boiling point of 217 °C at atmospheric pressure.[1] However, prolonged heating at high temperatures can lead to decomposition or polymerization. Therefore, vacuum distillation is the preferred method for purification to reduce the boiling point and minimize thermal stress on the compound.
Q4: Can this compound be purified by recrystallization?
A4: While distillation is the more common method for purifying liquid esters like this compound, recrystallization could be a viable option if the crude product is a solid at room temperature or if a suitable solvent system can be identified that allows for crystallization at low temperatures. This would require experimentation with various solvents to find one in which this compound is soluble at higher temperatures and insoluble at lower temperatures.
Q5: How can I remove colored impurities from my this compound sample?
A5: Colored impurities can often be removed by treating the crude product with activated charcoal. This is typically done by dissolving the crude this compound in a suitable organic solvent, adding a small amount of activated charcoal, stirring for a short period, and then filtering to remove the charcoal before proceeding with distillation or another purification method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | 1. Inefficient fractionation due to improper column packing or heating. 2. Co-distillation of impurities with similar boiling points. 3. Thermal decomposition of the product during distillation. | 1. Ensure the distillation column is properly packed and insulated. Use a fractionating column for better separation. 2. Perform a pre-distillation wash with sodium bicarbonate solution to remove acidic impurities. 3. Use vacuum distillation to lower the boiling point and reduce the risk of decomposition. |
| Product is a Dark Color | 1. Presence of polymerized byproducts. 2. Residual acid catalyst causing degradation. | 1. Treat the crude product with activated charcoal before distillation. 2. Ensure complete neutralization of the acid catalyst with a base wash before heating. |
| Low Yield of Purified Product | 1. Incomplete reaction during synthesis. 2. Loss of product during aqueous washes. 3. Decomposition during distillation. | 1. Monitor the reaction progress by TLC or GC to ensure completion. 2. Minimize the number of washes and ensure proper phase separation. Back-extract the aqueous layer with a small amount of organic solvent. 3. Use vacuum distillation and ensure the heating mantle temperature is not excessively high. |
| Water Present in the Final Product | 1. Incomplete drying of the organic layer before distillation. 2. Inefficient removal of water byproduct from the synthesis reaction. | 1. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and filter before distillation. 2. Use a Dean-Stark apparatus during synthesis to remove water azeotropically. |
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol |
| Boiling Point | 217.0 °C (at 760 mmHg)[1] |
| Appearance | Colorless liquid |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of crude this compound using vacuum distillation. This is the most common and effective method for obtaining high-purity this compound.
1. Neutralization and Washing:
- Transfer the crude reaction mixture to a separatory funnel.
- Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution and shake gently. Release the pressure frequently.
- Separate the aqueous layer.
- Wash the organic layer with an equal volume of deionized water.
- Separate and discard the aqueous layer.
2. Drying:
- Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
- Add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the flask.
- Swirl the flask and let it stand for 15-20 minutes, or until the liquid is clear.
- Filter the dried organic layer into a round-bottom flask suitable for distillation.
3. Vacuum Distillation:
- Set up a vacuum distillation apparatus with a fractionating column.
- Ensure all joints are properly sealed with vacuum grease.
- Attach the flask containing the crude this compound to the distillation apparatus.
- Begin to slowly apply vacuum and start the condenser cooling water.
- Gently heat the flask using a heating mantle.
- Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 217 °C.
- Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
Process Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
"stability and storage of diallyl oxalate monomer"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of diallyl oxalate monomer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound monomer to ensure its stability?
A1: To maintain the stability of this compound monomer, it should be stored in a cool, dark, and dry environment. The ideal storage temperature is between 2-8°C. It is crucial to store the monomer under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-induced degradation. The container should be tightly sealed to avoid exposure to air and humidity.
Q2: What is the expected shelf life of this compound monomer under optimal storage conditions?
A2: While specific shelf-life data for this compound is not extensively published, based on the stability of similar allyl ester compounds, a shelf life of at least 12 months can be expected when stored under the recommended conditions (2-8°C, inert atmosphere, dark). For long-term storage exceeding one year, re-analysis of the monomer's purity is recommended before use.
Q3: Are there any known incompatibilities with this compound that I should be aware of during storage or in my experiments?
A3: Yes, this compound is incompatible with strong oxidizing agents, acids, and bases, which can catalyze its decomposition or polymerization. It is also sensitive to heat and light. Contact with certain metals can also promote polymerization; therefore, storage in glass or chemically resistant polymer containers is recommended.
Q4: Can I use polymerization inhibitors to extend the shelf life of this compound monomer?
A4: Yes, the addition of radical inhibitors can significantly extend the shelf life of this compound. Phenolic inhibitors such as hydroquinone (HQ) or butylated hydroxytoluene (BHT) are commonly used for stabilizing allyl monomers. The typical concentration for these inhibitors ranges from 100 to 500 ppm. It is important to ensure that the chosen inhibitor does not interfere with downstream applications.
Troubleshooting Guide
Issue 1: The this compound monomer appears cloudy or has solidified at room temperature.
-
Possible Cause 1: Premature Polymerization. The monomer may have started to polymerize due to exposure to heat, light, or contaminants.
-
Solution: Check for an increase in viscosity. If polymerization has occurred, the monomer may not be suitable for your experiment. It is recommended to use fresh, properly stored monomer. To prevent this, always store the monomer with an appropriate inhibitor and under the recommended conditions.
-
-
Possible Cause 2: Low-Temperature Crystallization. this compound can solidify at lower temperatures.
-
Solution: Gently warm the monomer to room temperature (20-25°C). If the solid redissolves into a clear liquid, it is likely safe to use. However, it is advisable to perform a purity check if there are any doubts.
-
Issue 2: My polymerization reaction with this compound is inconsistent or fails.
-
Possible Cause 1: Monomer Degradation. The monomer may have degraded due to improper storage, leading to the presence of impurities that can inhibit or alter the polymerization process. Hydrolysis due to moisture exposure is a common degradation pathway.
-
Solution: Before use, it is good practice to verify the purity of the monomer using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Possible Cause 2: Presence of Inhibitors. If the monomer was stored with a high concentration of polymerization inhibitor, it might interfere with the initiation of your reaction.
-
Solution: The inhibitor can be removed by passing the monomer through a column of activated alumina or a dedicated inhibitor removal column.
-
Issue 3: I observe a significant change in the color of the this compound monomer (e.g., yellowing).
-
Possible Cause: Oxidation or Decomposition. Exposure to air and light can lead to the formation of colored byproducts.
-
Solution: While a slight yellowing may not always affect performance, it is an indication of degradation. It is best to use a fresh batch of monomer for critical applications. To prevent discoloration, ensure the monomer is stored under an inert atmosphere and protected from light.
-
Stability and Storage Data
Table 1: Recommended Storage Conditions and Expected Shelf Life of this compound Monomer
| Parameter | Recommended Condition | Expected Shelf Life |
| Temperature | 2-8°C | > 12 months |
| Room Temperature (~25°C) | 3-6 months | |
| > 30°C | < 1 month | |
| Atmosphere | Inert (Nitrogen, Argon) | > 12 months |
| Air | < 6 months | |
| Light Exposure | Dark (Amber vial) | > 12 months |
| Ambient Light | < 3 months | |
| Inhibitor | With Inhibitor (e.g., 200 ppm HQ) | > 12 months |
| Without Inhibitor | < 1 month |
Note: The data in this table is based on the general stability of allyl ester monomers and should be considered as a guideline. Actual shelf life may vary based on the purity of the monomer and the specific storage conditions.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by Viscosity Measurement
This protocol provides a simple method to monitor for the onset of polymerization during storage.
-
Objective: To detect an increase in the viscosity of this compound monomer, which is indicative of polymerization.
-
Materials:
-
This compound monomer sample
-
Viscometer (e.g., Ostwald or Brookfield viscometer)
-
Constant temperature water bath
-
-
Procedure:
-
Equilibrate the this compound sample and the viscometer to a constant temperature (e.g., 25°C) in the water bath.
-
Measure the viscosity of a fresh, unopened sample of this compound to establish a baseline.
-
Periodically (e.g., monthly), draw a small, representative sample from the stored monomer.
-
Measure the viscosity of the stored sample under the same conditions as the baseline measurement.
-
-
Interpretation: A significant increase in viscosity (e.g., >10% from baseline) suggests that polymerization has initiated, and the monomer may no longer be suitable for use.
Protocol 2: Detection of this compound Degradation by FTIR Spectroscopy
This protocol outlines the use of Fourier-Transform Infrared (FTIR) spectroscopy to identify chemical changes in the monomer.
-
Objective: To detect the appearance of degradation products, such as those resulting from hydrolysis or oxidation.
-
Materials:
-
This compound monomer sample
-
FTIR spectrometer with an appropriate sample holder (e.g., salt plates for liquid samples)
-
-
Procedure:
-
Acquire an FTIR spectrum of a fresh, high-purity this compound sample to serve as a reference. Key characteristic peaks to note are the C=O stretch of the ester (around 1750-1780 cm⁻¹) and the C=C stretch of the allyl group (around 1645 cm⁻¹).
-
Acquire an FTIR spectrum of the stored this compound sample.
-
Compare the spectrum of the stored sample to the reference spectrum.
-
-
Interpretation:
-
Hydrolysis: The appearance of a broad peak in the O-H stretching region (around 3200-3500 cm⁻¹) may indicate the presence of allyl alcohol and oxalic acid, products of hydrolysis.
-
Oxidation: Changes in the C-H stretching region or the appearance of new carbonyl peaks could indicate oxidative degradation.
-
Visualizations
Caption: Potential degradation pathways of this compound monomer.
Validation & Comparative
Diallyl Oxalate vs. Diallyl Succinate: A Comparative Guide to Polymerization Behavior
For researchers, scientists, and drug development professionals, understanding the nuances of monomer selection is critical in polymer design. This guide provides an in-depth comparison of the polymerization behavior of diallyl oxalate and diallyl succinate, two structurally similar diallyl esters. While both are capable of forming crosslinked networks, their polymerization kinetics and the resulting polymer properties can differ significantly.
This comparison synthesizes available data on their free-radical polymerization, highlighting key differences in reactivity and polymer structure. Due to a notable scarcity of published data on the polymerization of this compound, this guide also draws upon general principles of diallyl ester polymerization to provide a comprehensive overview.
Monomer Structure and Properties
This compound and diallyl succinate are both diallyl esters of dicarboxylic acids. The primary structural difference lies in the length of the aliphatic chain connecting the two ester groups: this compound has a direct bond between the two carbonyl carbons, while diallyl succinate has a two-carbon ethylene bridge. This seemingly small difference can influence the flexibility of the monomer and the resulting polymer.
| Property | This compound | Diallyl Succinate |
| Molecular Formula | C₈H₁₀O₄[1][2] | C₁₀H₁₄O₄[3][4] |
| Molecular Weight | 170.16 g/mol [1][2] | 198.22 g/mol [4][5] |
| CAS Number | 615-99-6[1][2] | 925-16-6[3][6] |
| Boiling Point | 85-86 °C at 3 mmHg[7] | 105 °C at 3 mmHg[6] |
| Density | ~1.1 g/cm³ | 1.051 g/mL at 25 °C[6] |
Polymerization Kinetics and Mechanisms
The free-radical polymerization of diallyl esters is characterized by several key features, including degradative chain transfer and a high propensity for cyclopolymerization.
Degradative Chain Transfer: A significant challenge in allyl polymerization is the frequent occurrence of degradative chain transfer to the monomer. In this process, a growing polymer radical abstracts an allylic hydrogen from a monomer molecule. This terminates the kinetic chain and produces a stable allylic radical that is slow to reinitiate polymerization, leading to low polymerization rates and low molecular weight polymers.
Cyclopolymerization: Due to the presence of two allyl groups, diallyl monomers can undergo intramolecular cyclization to form cyclic structures within the polymer backbone. This process, known as cyclopolymerization, competes with intermolecular propagation and crosslinking. The extent of cyclization is influenced by monomer concentration and the flexibility of the monomer structure. Diallyl succinate exhibits a high tendency for intramolecular cyclization.[5]
The general mechanism for the radical polymerization of diallyl esters involves initiation, propagation (including cyclization and crosslinking), and termination.
Experimental Protocols
Detailed experimental protocols for the direct comparative polymerization of this compound and diallyl succinate are not prevalent in published literature. However, a general procedure for the bulk free-radical polymerization of a diallyl ester can be outlined as follows. This protocol should be adapted and optimized for the specific monomer and desired polymer characteristics.
Objective: To synthesize and characterize the polymer from a diallyl ester monomer via bulk free-radical polymerization.
Materials:
-
Diallyl ester monomer (this compound or diallyl succinate)
-
Free-radical initiator (e.g., benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN))
-
Solvents for purification (e.g., acetone, methanol)
-
Nitrogen gas supply
Experimental Workflow:
Procedure:
-
Monomer Preparation: The diallyl ester monomer is placed in a reaction vessel (e.g., a sealed ampoule or a three-necked flask with a condenser and nitrogen inlet).
-
Initiator Addition: The free-radical initiator is added to the monomer. The concentration of the initiator will influence the polymerization rate and the molecular weight of the resulting polymer and typically ranges from 0.1 to 2 mol%.
-
Inert Atmosphere: The reaction mixture is purged with an inert gas, such as nitrogen, for 15-30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Polymerization: The reaction vessel is sealed and placed in a thermostatically controlled oil bath or oven at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN, 80-100 °C for BPO). The polymerization is allowed to proceed for a specified time, which can range from hours to days depending on the monomer and reaction conditions.
-
Isolation of the Polymer: After the desired polymerization time, the reaction is stopped by cooling the vessel. The viscous polymer is dissolved in a suitable solvent (e.g., acetone) and then precipitated by pouring the solution into a non-solvent (e.g., methanol).
-
Purification: The precipitated polymer is collected by filtration, washed several times with the non-solvent to remove unreacted monomer and initiator, and then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by various techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure and the disappearance of the allyl double bonds.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting transitions (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Polymer Properties and Performance
The properties of the final polymer are highly dependent on the polymerization conditions and the structure of the monomer.
Poly(diallyl succinate):
-
Crosslinking: Diallyl succinate is used in the synthesis of crosslinked polymers.[6] The presence of two allyl groups allows for the formation of a three-dimensional network, although gelation may be delayed compared to other difunctional monomers.[5]
-
Thermal Properties: The thermal properties of poly(alkylene succinate)s are influenced by the length of the alkylene chain. Generally, increasing the number of methylene groups in the diol component leads to a decrease in the glass transition temperature (Tg).[8] For poly(alkylene succinate)s prepared by melt polycondensation, decomposition temperatures are typically in the range of 420–430 °C.[8]
Poly(this compound):
-
Degradability: Polyoxalates, in general, are known for their susceptibility to hydrolysis, which can be an advantage for applications requiring biodegradable materials.[9] Solid-state degradation studies of other polyoxalates have shown significant decreases in molecular weight over time in humid air.[9]
-
Thermal Properties: The thermal stability of polyoxalates can be influenced by the structure of the diol used in their synthesis. Some poly(alkylene oxalates) have been shown to have good thermal stability, with decomposition temperatures exceeding 315 °C.[10]
Conclusion
Diallyl succinate has been more extensively studied in the context of polymerization compared to this compound. The available data suggests that diallyl succinate undergoes free-radical polymerization, characterized by a high degree of cyclization, to form crosslinked networks. The properties of poly(diallyl succinate) can be inferred from the broader class of poly(alkylene succinate)s, which exhibit good thermal stability.
Information on the polymerization of this compound is sparse. However, based on the chemistry of polyoxalates, it is reasonable to predict that poly(this compound) would exhibit hydrolytic instability, a potentially desirable trait for biodegradable applications.
Further experimental investigation is required for a direct and quantitative comparison of the polymerization kinetics and material properties of this compound and diallyl succinate. Researchers are encouraged to perform head-to-head comparisons under identical conditions to elucidate the subtle yet significant effects of the dicarboxylic acid backbone on the polymerization of these diallyl esters. Such studies would provide valuable insights for the rational design of novel polymers with tailored properties.
References
- 1. Buy this compound | 615-99-6 [smolecule.com]
- 2. This compound | C8H10O4 | CID 69215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diallyl succinate [webbook.nist.gov]
- 4. DIALLYL SUCCINATE | CAS: 925-16-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Diallyl succinate | 925-16-6 | Benchchem [benchchem.com]
- 6. DIALLYL SUCCINATE | 925-16-6 [chemicalbook.com]
- 7. 615-99-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Polyoxalates from biorenewable diols via Oxalate Metathesis Polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Diallyl Oxalate and Other Diallyl Esters for Researchers
In the realm of polymer chemistry and materials science, diallyl esters serve as versatile monomers for the synthesis of crosslinked polymers with a range of desirable properties. Among these, diallyl oxalate (DAO) presents a unique molecular structure that differentiates it from other common diallyl esters such as diallyl phthalate (DAP) and diallyl succinate (DAS). This guide provides a comparative overview of this compound against these alternatives, focusing on their synthesis, polymerization, and the properties of the resulting polymers, supported by available experimental data.
Physicochemical Properties of Diallyl Ester Monomers
The inherent chemical structure of the diacid moiety in each diallyl ester significantly influences its physical properties, which in turn affect their polymerization behavior and the characteristics of the final polymer. A summary of key physicochemical properties for this compound, diallyl phthalate, and diallyl succinate is presented in Table 1.
| Property | This compound | Diallyl Phthalate | Diallyl Succinate |
| Molecular Formula | C₈H₁₀O₄ | C₁₄H₁₄O₄ | C₁₀H₁₄O₄ |
| Molecular Weight ( g/mol ) | 170.16 | 246.26 | 198.20 |
| Appearance | Colorless liquid | Clear, pale-yellow liquid | Data not readily available |
| Boiling Point (°C) | 85-86 at 3 mmHg | 165-167 at 5 mmHg | Data not readily available |
| Density (g/mL) | ~1.158 | 1.121 at 25°C | Data not readily available |
| Refractive Index (n20/D) | ~1.448 | 1.519 | Data not readily available |
| Solubility | Data not readily available | Soluble in most organic solvents, insoluble in water.[1] | Data not readily available |
Table 1. Physicochemical Properties of Selected Diallyl Ester Monomers.
Synthesis of Diallyl Esters: A Comparative Overview
The synthesis of diallyl esters, including this compound, diallyl phthalate, and diallyl succinate, generally follows standard esterification protocols. The most common method is the direct esterification of the corresponding dicarboxylic acid (or its anhydride) with allyl alcohol in the presence of an acid catalyst.
General Experimental Protocol for Diallyl Ester Synthesis
Materials:
-
Dicarboxylic acid (e.g., oxalic acid, phthalic anhydride, succinic acid)
-
Allyl alcohol
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Solvent (e.g., toluene, benzene) for azeotropic removal of water
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
The dicarboxylic acid or anhydride, a molar excess of allyl alcohol, and a catalytic amount of the acid catalyst are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A solvent such as toluene is often added to facilitate the azeotropic removal of water.
-
The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.
-
The reaction is monitored (e.g., by thin-layer chromatography or by the amount of water collected) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude diallyl ester is purified by vacuum distillation.
While this is a general procedure, specific reaction conditions such as temperature, reaction time, and catalyst choice may vary to optimize the yield and purity for each specific diallyl ester. For instance, the synthesis of diallyl phthalate can be achieved by reacting phthalic anhydride with allyl alcohol.[2]
Caption: General workflow for the synthesis of diallyl esters.
Polymerization of Diallyl Esters: A Comparative Discussion
Diallyl esters undergo free-radical polymerization to form highly crosslinked, thermoset polymers. The polymerization process is typically initiated by organic peroxides at elevated temperatures. However, the polymerization kinetics and the properties of the resulting polymers are highly dependent on the structure of the diallyl ester.
A key feature of diallyl ester polymerization is the propensity for intramolecular cyclization, leading to the formation of a so-called "prepolymer" at low conversions. This prepolymer is a soluble, branched polymer containing unreacted pendant allyl groups. As the polymerization progresses, these pendant groups react, leading to the formation of an insoluble, crosslinked network (gelation).
This compound
The polymerization of this compound has been observed to be sensitive to temperature. At higher temperatures (in the range of 80–180°C), a significant decrease in the degree of polymerization is noted, which is accompanied by the evolution of carbon dioxide. This suggests that the oxalate linkage is thermally less stable compared to the linkages in other diallyl esters like diallyl phthalate. This thermal degradation can impact the final properties and integrity of the resulting polymer network.
Diallyl Phthalate
Diallyl phthalate is a well-studied diallyl ester. Its polymerization leads to the formation of a hard, thermoset polymer with good thermal and electrical properties. The polymerization of DAP is known to have a relatively slow initial rate, but it accelerates after the gel point is reached. The conversion at the gel point is influenced by the reaction temperature. For instance, with benzoyl peroxide as an initiator, the conversion at gelation increases from 25% at 80°C to 45% at 220°C.
Comparative Performance Data
Direct, side-by-side comparative data on the polymerization kinetics and performance of this compound versus other diallyl esters is scarce in the published literature. However, based on available information, a qualitative comparison can be made.
| Performance Metric | This compound | Diallyl Phthalate | Diallyl Succinate |
| Polymerization Initiator | Radical initiators (e.g., peroxides) | Radical initiators (e.g., benzoyl peroxide) | Radical initiators (e.g., peroxides) |
| Polymerization Temperature | 80-180°C (with potential degradation at higher temperatures) | 80-220°C | Data not readily available |
| Thermal Stability of Polymer | Lower, with CO₂ evolution at elevated temperatures | High | Data not readily available |
| Mechanical Properties of Polymer | Data not readily available | Good hardness and rigidity | Data not readily available |
| Electrical Properties of Polymer | Data not readily available | Excellent insulating properties | Data not readily available |
Table 2. Comparative Performance of Diallyl Esters in Polymerization.
Experimental Workflows and Signaling Pathways
The logical progression from monomer synthesis to polymer formation represents a key experimental workflow in the utilization of diallyl esters.
Caption: From monomer synthesis to thermoset polymer.
Conclusion
This compound presents an interesting alternative to more common diallyl esters like diallyl phthalate. Its shorter, more flexible oxalate linkage is expected to influence the resulting polymer's properties, potentially leading to materials with different mechanical and thermal characteristics. However, the available data suggests that the thermal stability of the oxalate group during polymerization may be a critical factor to consider.
For researchers and drug development professionals, the choice of diallyl ester will depend on the specific application requirements. Diallyl phthalate is a well-established monomer for applications requiring high thermal stability and excellent electrical insulation. The properties of poly(this compound) are less well-documented, and further experimental investigation is needed to fully understand its potential. Specifically, a direct comparative study of the polymerization kinetics, thermal stability (e.g., via thermogravimetric analysis), and mechanical properties of polymers derived from this compound, diallyl phthalate, and diallyl succinate under identical conditions would be highly valuable to the materials science community.
References
A Comparative Guide to the Properties of Poly(diallyl oxalate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the material properties of poly(diallyl oxalate) against common alternative biodegradable polymers. Due to the limited availability of published experimental data for poly(this compound), this report incorporates data from analogous poly(allyl ester) resins for estimation purposes, which are clearly denoted. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.
Comparative Data of Polymer Properties
The following tables present a comparison of the thermal, mechanical, chemical, and optical properties of poly(this compound) and its alternatives.
Table 1: Thermal Properties
| Property | Poly(this compound) (Estimated) | Poly(lactic acid) (PLA) | Poly(caprolactone) (PCL) | Poly(glycolic acid) (PGA) |
| Glass Transition Temperature (Tg) | 60 - 80 °C | 60 - 65 °C[1] | -60 °C | 35 - 40 °C[2] |
| Melting Temperature (Tm) | Not Applicable (Amorphous) | 150 - 180 °C[3] | 58 - 60 °C | 225 - 230 °C[2] |
| Decomposition Temperature | > 200 °C | ~350 °C | ~350 °C | ~240 °C |
Note: The thermal properties of poly(this compound) are estimated based on data for other amorphous, crosslinked poly(allyl ester) resins. The decomposition of the this compound monomer begins at approximately 120°C[4].
Table 2: Mechanical Properties
| Property | Poly(this compound) (Estimated) | Poly(lactic acid) (PLA)[1][5] | Poly(caprolactone) (PCL) | Poly(glycolic acid) (PGA) |
| Tensile Strength (MPa) | 30 - 50 | 50 - 70 | 20 - 35 | 60 - 100 |
| Young's Modulus (GPa) | 2.0 - 3.5 | 2.5 - 4.0 | 0.2 - 0.4 | 5.0 - 7.0 |
| Elongation at Break (%) | < 5 | 2 - 6 | 100 - 1000 | 1 - 5 |
Note: Mechanical properties for poly(this compound) are estimated based on unfilled poly(diallyl phthalate) resins. Actual values can vary significantly with the degree of crosslinking.
Table 3: Chemical Resistance
| Chemical Class | Poly(this compound) (Expected) | Poly(lactic acid) (PLA) | Poly(caprolactone) (PCL) | Poly(glycolic acid) (PGA) |
| Acids (Dilute) | Good | Fair | Good | Fair |
| Bases (Dilute) | Fair | Poor | Fair | Poor |
| Organic Solvents (Polar) | Poor | Good | Poor | Poor |
| Organic Solvents (Non-polar) | Good | Fair | Good | Fair |
| Water | Excellent (low absorption) | Fair (hydrolyzes) | Good (low absorption) | Poor (hydrolyzes) |
Note: Chemical resistance is highly dependent on the specific chemical, concentration, and temperature. The data for poly(this compound) is an educated estimation based on the general chemical resistance of poly(allyl ester) resins.
Table 4: Optical Properties
| Property | Poly(this compound) (Estimated) | Poly(lactic acid) (PLA) | Poly(caprolactone) (PCL) | Poly(glycolic acid) (PGA) |
| Refractive Index | 1.50 - 1.55 | ~1.46 | ~1.47 | ~1.42 |
| Light Transmittance (%) | > 90 | > 90 (Amorphous) | ~80 (Semi-crystalline) | Not Applicable (Opaque) |
Note: Optical properties of poly(this compound) are estimated based on data for other transparent poly(allyl ester) resins. The refractive index of the this compound monomer is approximately 1.446.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Thermal Analysis
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample and reference is monitored as a function of temperature.
-
The Tg is identified as a step change in the baseline of the heat flow curve, and the Tm is identified as an endothermic peak.
-
2. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
A small sample of the polymer (10-20 mg) is placed in a tared TGA pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is determined as the temperature at which a significant loss of mass occurs.
-
Mechanical Testing
1. Tensile Testing (ASTM D638)
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.
-
Apparatus: Universal Testing Machine with an extensometer.
-
Procedure:
-
Dumbbell-shaped specimens of the polymer are prepared according to ASTM D638 specifications.
-
The dimensions of the specimen's gauge section are measured precisely.
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and extension are continuously recorded during the test.
-
Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
Chemical Resistance Testing (ISO 175)
-
Objective: To evaluate the resistance of the polymer to various chemical agents.
-
Apparatus: Immersion tanks, analytical balance, dimensional measuring tools.
-
Procedure:
-
Pre-weighed and measured test specimens of the polymer are prepared.
-
The specimens are fully immersed in the test chemical at a specified temperature for a defined period.
-
After immersion, the specimens are removed, cleaned, and dried.
-
Changes in mass, dimensions, and appearance are recorded.
-
Mechanical properties (e.g., tensile strength) may also be tested after immersion to assess any degradation.
-
Visualizations
Caption: Workflow for the characterization of poly(this compound).
Caption: Comparison of poly(this compound) with alternatives.
References
A Comparative Guide to Analytical Techniques for Monitoring Diallyl Oxalate Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for monitoring the polymerization of diallyl oxalate. Understanding the kinetics and progress of this polymerization is crucial for controlling the properties of the resulting polymer, which has potential applications in various fields, including materials science and drug delivery. This document outlines the principles, experimental protocols, and comparative performance of key analytical methods, supported by representative data and visualizations to aid in technique selection and implementation.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for monitoring this compound polymerization depends on several factors, including the desired information (e.g., monomer conversion, molecular weight, polymer structure), the reaction conditions (e.g., temperature, pressure, in-situ vs. ex-situ), and the available instrumentation. The following table summarizes the key characteristics of commonly employed techniques.
| Analytical Technique | Information Obtained | Mode | Throughput | Key Advantages | Key Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monomer conversion, polymer structure, end-group analysis. | In-situ, Ex-situ | Low to Medium | Provides detailed structural information. Quantitative. | Relatively expensive instrumentation. In-situ measurements can be challenging. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monomer conversion, functional group analysis. | In-situ, Ex-situ | High | Fast and sensitive. Well-suited for real-time monitoring. | Overlapping peaks can complicate analysis. Quantitative analysis requires careful calibration. |
| Raman Spectroscopy | Monomer conversion, changes in chemical bonds. | In-situ, Ex-situ | High | Excellent for aqueous systems. Minimal sample preparation. Non-invasive. | Raman scattering can be weak. Fluorescence interference can be an issue. |
| Size-Exclusion Chromatography (SEC) | Molecular weight distribution (Mw, Mn), polydispersity index (PDI). | Ex-situ | Low | Provides detailed information on polymer size and distribution. | Requires dissolution of the polymer. Not a real-time technique. |
| Differential Scanning Calorimetry (DSC) | Heat of polymerization, glass transition temperature (Tg), melting point (Tm). | In-situ, Ex-situ | Medium | Provides thermodynamic data related to the polymerization process and polymer properties. | Indirect measure of conversion. Less sensitive at high conversions. |
| Dilatometry | Monomer conversion (based on volume change). | In-situ | Low | Simple and inexpensive method for determining polymerization rates. | Sensitive to temperature fluctuations. Not suitable for all reaction systems. |
| Viscometry | Changes in viscosity, intrinsic viscosity (related to molecular weight). | In-situ, Ex-situ | Medium | Can provide real-time information about the increase in molecular weight. | Indirect method. Sensitive to temperature and polymer concentration. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific experimental setups.
In-situ Monitoring of this compound Polymerization by ¹H NMR Spectroscopy
Objective: To determine the monomer conversion by monitoring the disappearance of the vinyl proton signals of this compound.
Procedure:
-
Prepare a solution of this compound and initiator in a suitable deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial integral of the vinyl proton signals (typically in the range of 5-6 ppm) and an internal standard.
-
Initiate the polymerization by raising the temperature of the NMR probe or by photoinitiation.
-
Acquire ¹H NMR spectra at regular time intervals throughout the polymerization.
-
Calculate the monomer conversion at each time point by comparing the integral of the vinyl proton signals to the integral of the internal standard.
Real-Time Monitoring of this compound Polymerization by FTIR Spectroscopy
Objective: To track the monomer conversion by observing the decrease in the absorbance of the C=C stretching vibration of the allyl groups.
Procedure:
-
Set up the polymerization reactor with an in-situ ATR-FTIR probe.
-
Record a background spectrum of the reaction mixture before initiation.
-
Initiate the polymerization.
-
Continuously collect FTIR spectra at set time intervals.
-
Monitor the decrease in the peak area of the C=C stretching band (around 1645 cm⁻¹) and normalize it to a non-reacting reference peak to determine the monomer conversion as a function of time.
Determination of Molecular Weight by Size-Exclusion Chromatography (SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the poly(this compound).
Procedure:
-
At desired time points during the polymerization, withdraw aliquots of the reaction mixture and quench the polymerization (e.g., by rapid cooling or addition of an inhibitor).
-
Precipitate the polymer in a non-solvent, filter, and dry it.
-
Dissolve a known concentration of the dried polymer in a suitable solvent for SEC analysis (e.g., THF).
-
Inject the polymer solution into the SEC system.
-
Analyze the resulting chromatogram using a calibration curve generated from polymer standards to determine Mn, Mw, and PDI.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for monitoring this compound polymerization using a combination of in-situ and ex-situ analytical techniques.
Caption: Workflow for monitoring this compound polymerization.
This guide provides a foundational understanding of the analytical techniques available for monitoring this compound polymerization. The choice of method will ultimately be dictated by the specific research goals and available resources. For a comprehensive analysis, a combination of in-situ and ex-situ techniques is often recommended to gain a complete picture of the polymerization process and the resulting polymer properties.
A Comparative Guide to Validating the Crosslinking Density of Diallyl Oxalate Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the crosslinking density of polymers, with a focus on their application to diallyl oxalate-based systems. Understanding and accurately quantifying crosslinking density is paramount in predicting and controlling the physicochemical properties of polymer networks, which is critical for applications ranging from controlled drug release to the development of advanced biomaterials.
While specific experimental data on this compound polymers is limited in publicly available literature, the principles and techniques described herein are broadly applicable to crosslinked polyesters. Data from analogous polymer systems are presented to provide a comparative framework. The primary techniques discussed are Swelling Analysis, Dynamic Mechanical Analysis (DMA), and Rheology.
Comparison of Key Techniques
A summary of the primary methods for determining crosslinking density is presented below, highlighting their principles, typical sample requirements, advantages, and limitations.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| Swelling Analysis | Measures the equilibrium swelling of a crosslinked polymer in a suitable solvent. The crosslinking density is inversely proportional to the degree of swelling and is calculated using the Flory-Rehner equation.[1] | Solid, crosslinked polymer sample of known initial mass. | Simple, cost-effective, and widely used.[2] | Indirect measurement, requires knowledge of the polymer-solvent interaction parameter (χ), can be time-consuming to reach equilibrium.[2] |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of a material as a function of temperature and frequency. The storage modulus (E' or G') in the rubbery plateau region is directly related to the crosslinking density. | Solid, self-supporting sample with well-defined geometry (e.g., rectangular bar, film). | Provides information on viscoelastic properties (storage and loss moduli), glass transition temperature (Tg), and crosslinking density from a single experiment.[3] | Can be sensitive to sample preparation and clamping, interpretation can be complex for filled or heterogeneous systems.[3] |
| Rheology | Measures the flow and deformation of a material in response to an applied force. For crosslinked polymers, oscillatory rheology in the solid or gel state can determine the storage modulus (G'), which is used to calculate crosslinking density.[4][5] | Can be used for liquids (pre-crosslinked resins), gels, and soft solids.[6][7] | Versatile for various sample types, can monitor the curing process and the evolution of crosslinking in real-time.[8] | Requires more specialized equipment, data interpretation can be complex, and sample loading can be challenging for highly crosslinked, rigid materials.[4] |
Quantitative Data Comparison
The following table presents a hypothetical yet representative comparison of crosslinking density values for a crosslinked polyester, as might be determined by the three different methods. In practice, values can differ between techniques due to the underlying theoretical assumptions of each method.[9]
| Polymer System | Method | Crosslinking Density (mol/m³) | Molecular Weight between Crosslinks, Mc ( g/mol ) |
| Crosslinked Polyester A | Swelling Analysis | 85 | 11,765 |
| Crosslinked Polyester A | DMA | 92 | 10,870 |
| Crosslinked Polyester A | Rheology | 90 | 11,111 |
| Crosslinked Polyester B | Swelling Analysis | 150 | 6,667 |
| Crosslinked Polyester B | DMA | 165 | 6,061 |
| Crosslinked Polyester B | Rheology | 160 | 6,250 |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below.
Swelling Analysis Protocol
This protocol is based on the principle of equilibrium swelling and the application of the Flory-Rehner equation to calculate crosslinking density.[1]
1. Sample Preparation:
- Prepare a solid, crosslinked sample of the this compound polymer with a known initial dry mass (m_dry).
- Ensure the sample is free of any soluble, uncrosslinked polymer by extraction with a suitable solvent, followed by drying to a constant weight.
2. Swelling Procedure:
- Immerse the dried polymer sample in a solvent known to be a good solvent for the uncrosslinked polymer. For polyesters, solvents like toluene or tetrahydrofuran (THF) are often suitable.[5]
- Allow the sample to swell at a constant temperature until it reaches equilibrium. This may take several hours to days.[2]
- Periodically remove the sample, quickly blot the surface to remove excess solvent, and weigh it (m_swollen). Equilibrium is reached when the swollen mass remains constant over successive measurements.
3. Data Analysis (Flory-Rehner Equation):
- Calculate the volume fraction of the polymer in the swollen gel (ν₂):
- ν₂ = [m_dry / ρ_polymer] / [(m_dry / ρ_polymer) + (m_swollen - m_dry) / ρ_solvent]
- Where ρ_polymer is the density of the polymer and ρ_solvent is the density of the solvent.
- The crosslinking density (v) can then be calculated using the Flory-Rehner equation:[10]
- v = -[ln(1 - ν₂) + ν₂ + χ₁ν₂²] / [V₁ (ν₂¹ᐟ³ - ν₂/2)]
- Where V₁ is the molar volume of the solvent and χ₁ is the Flory-Huggins polymer-solvent interaction parameter. The value of χ₁ is specific to the polymer-solvent pair and can often be found in the literature or determined experimentally.
Dynamic Mechanical Analysis (DMA) Protocol
This protocol outlines the use of DMA to determine the crosslinking density from the storage modulus in the rubbery plateau.[11]
1. Sample Preparation:
- Prepare a rectangular sample of the crosslinked this compound polymer with precise dimensions (length, width, and thickness).
- Ensure the sample is free of voids and has a uniform cross-section.
2. DMA Measurement:
- Mount the sample in the DMA instrument using a suitable clamping mode, such as tensile or three-point bending.
- Perform a temperature sweep experiment at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3 °C/min). The temperature range should span from below the glass transition temperature (Tg) to well into the rubbery plateau region.[12]
- The instrument will apply a sinusoidal strain and measure the resulting stress to determine the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').
3. Data Analysis:
- Identify the rubbery plateau region on the plot of storage modulus versus temperature. This is the relatively flat region of the E' curve above the glass transition temperature.
- Select a temperature (T) in the rubbery plateau and record the corresponding storage modulus (E').
- Calculate the crosslinking density (v) using the theory of rubber elasticity:
- v = E' / (3 * R * T)
- Where R is the universal gas constant and T is the absolute temperature in Kelvin.
Rheology Protocol
This protocol describes the use of an oscillatory rheometer to measure the storage modulus of a crosslinked polymer and determine its crosslinking density.[6][7]
1. Sample Preparation:
- The sample can be a pre-crosslinked solid or a liquid resin that is cured in situ.
- For solid samples, they are typically tested in torsion between parallel plates or in a fixture for solid bars. For in-situ curing, the liquid resin is placed between the rheometer plates (e.g., parallel plates).
2. Rheological Measurement:
- For a pre-crosslinked solid, perform a temperature sweep at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region to identify the rubbery plateau.
- For in-situ curing, a time sweep at a constant temperature and frequency is performed to monitor the increase in the storage modulus (G') as the crosslinking reaction proceeds. The reaction is complete when G' reaches a plateau.
3. Data Analysis:
- From the temperature sweep of a solid sample, determine the storage modulus (G') in the rubbery plateau at a specific temperature (T).
- From the time sweep of a curing sample, the final plateau value of G' is taken as the storage modulus of the fully cured network.
- Calculate the crosslinking density (v) using the following equation:
- v = G' / (R * T)
- Where R is the universal gas constant and T is the absolute temperature in Kelvin.
Visualizing the Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each experimental protocol.
Caption: Workflow for Swelling Analysis.
Caption: Workflow for Dynamic Mechanical Analysis.
References
- 1. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Rheology Testing (Allentown Lab) [intertek.com]
- 6. Rheological investigation of polymers | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Rheology of Polymers [intertek.com]
- 8. Advanced polymers & materials characterization [specificpolymers.com]
- 9. Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. mdpi.com [mdpi.com]
Diallyl Oxalate Shows Promise in Uranium Adsorption, Amidoxime-Based Adsorbents Lead in Capacity
A critical comparison of diallyl oxalate and other leading methods for uranium adsorption reveals distinct advantages and performance differences. While this compound grafted onto polymeric substrates demonstrates significant potential for uranium removal from aqueous solutions, amidoxime-based adsorbents currently exhibit higher reported adsorption capacities in experimental studies. This guide provides a detailed comparison of their effectiveness, supported by available experimental data and protocols, to assist researchers and professionals in selecting the appropriate method for their specific applications.
The growing demand for uranium in the nuclear industry and the need for effective remediation of uranium-contaminated water have spurred research into various adsorbent materials. Among these, this compound has emerged as a noteworthy contender due to its ability to be grafted onto polymer fabrics, offering a stable and reusable system for uranium extraction. However, a comprehensive evaluation against established methods, particularly amidoxime-based polymers, is crucial for understanding its relative performance.
Performance Comparison: Adsorption Capacity and Efficiency
Quantitative data on the uranium adsorption performance of this compound and a selection of alternative methods are summarized below. It is important to note that direct comparison is challenging due to variations in experimental conditions, adsorbent materials, and the metrics reported.
Table 1: Uranium Adsorption Performance of this compound-Grafted Nylon 6 Fabric
| Adsorbent | Initial Uranium Concentration (mg/L) | Contact Time | Uranium Removal (%) | Adsorption Capacity (mg/g) | Reference |
| This compound-grafted Nylon 6 | 0.2 | 7 days | Increases with degree of grafting | Not Reported | [1] |
| This compound-grafted Nylon 6 | 1.0 | 7 days | Up to 50% | Not Reported | [1] |
Table 2: Uranium Adsorption Performance of Various Amidoxime-Based Adsorbents
| Adsorbent | Solution Type | Contact Time | Adsorption Capacity (mg/g) | Reference |
| Amidoxime-functionalized β-Cyclodextrin-graft-copolymer | Aqueous Solution (pH 4.0) | Not Specified | 747 | [2] |
| Amidoxime-based adsorbent on HDPE fiber | Simulated Seawater | 42 days | 2.51 | [3] |
| Amidoxime-based adsorbent on HDPE fiber | Natural Seawater | 15 days | 0.13 | [3] |
| Amidoxime-acrylic acid copolymer on PVC/CPVC fibers | Seawater | 56 days | 6.56 | [4] |
| Amidoxime-silica composite fiber | Seawater (batch test) | 1 day | 0.2 | [4] |
| Polyethylene/polypropylene nonwoven fabric with amidoxime | Seawater | 240 days | 2.85 | [4] |
| Amidoxime-to-itaconic acid adsorbent | Seawater | 56 days | 3.9 | [4] |
| Amidoxime-to-vinylphosphonic acid adsorbent | Seawater | 56 days | 3.35 | [4] |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and comparing results. The following sections outline the methodologies used in the key studies cited.
This compound Grafted onto Nylon 6 Fabric
1. Preparation of the Adsorbent:
-
Nylon 6 fabric is immersed in pure liquid this compound (DAOx) or a surfactant-stabilized dispersion of DAOx in water.[1]
-
The immersed fabric is then exposed to an electron beam or gamma radiation to induce graft polymerization.[1]
-
The degree of grafting (DoG) is determined by weighing the fabric after drying.[1]
2. Uranium Adsorption Experiment:
-
The DAOx-grafted nylon 6 fabrics are placed in a rotary agitator.[1][5][6][7]
-
The fabrics are rotated for 7 days in actual seawater spiked with 0.2 or 1.0 mg/L of uranium.[1][5][6][7]
-
The concentration of uranium in the solution is measured before and after the experiment to calculate the percentage of uranium removed.[1]
Amidoxime-Based Polymeric Adsorbents
1. Preparation of the Adsorbent (Radiation-Induced Graft Polymerization - RIGP):
-
High-surface-area polyethylene fibers are irradiated using an electron beam.[8]
-
The irradiated fibers are co-grafted with polymerizable monomers containing nitrile groups (e.g., acrylonitrile) and hydrophilic groups.[8]
-
The nitrile groups are then converted to amidoxime groups by reacting with hydroxylamine.[2]
-
Finally, the grafted fibers undergo alkaline conditioning.[8]
2. Uranium Adsorption Experiment (Batch Adsorption):
-
A specific amount of the amidoxime-based adsorbent is placed in a solution containing uranium.[2]
-
The pH of the solution is adjusted to the desired value (e.g., pH 4.0).[2]
-
The mixture is agitated in a constant-temperature bath oscillator for a specified contact time.[2]
-
The final uranium concentration is measured to determine the adsorption capacity.[2]
Visualizing the Processes
To better understand the experimental workflows, the following diagrams illustrate the key steps involved in the preparation and testing of both this compound and amidoxime-based adsorbents.
Caption: Experimental workflow for uranium adsorption using this compound-grafted nylon 6.
Caption: Experimental workflow for uranium adsorption using amidoxime-based adsorbents.
Concluding Remarks
This compound grafted onto polymeric supports presents a viable method for uranium adsorption, with studies demonstrating its effectiveness in removing uranium from spiked seawater. The single-step, solvent-free grafting process is also an attractive feature. However, based on the currently available literature, amidoxime-based adsorbents show significantly higher uranium adsorption capacities, particularly in seawater applications.
For researchers and drug development professionals, the choice of adsorbent will depend on the specific requirements of the application, including the desired adsorption capacity, the chemical environment, and cost considerations. While amidoxime-based materials are currently the front-runners in terms of performance, further research into optimizing the this compound grafting process and quantifying its adsorption capacity under various conditions could enhance its competitiveness in the field of uranium extraction and remediation.
References
- 1. Uranium removal from seawater by means of polymeric fabrics grafted with this compound through a single-step, solvent-free process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED: Preparation of Amidoxime-Functionalized β-Cyclodextrin-Graft-(Maleic Anhydride-co-Acrylonitrule) Copolymer and Evaluation of the Adsorption and Regeneration Properties of Uranium [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amidoxime Polymers for Uranium Adsorption: Influence of Comonomers and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Uranium removal from seawater by means of polyamide 6 fibers directly grafted with this compound through a single-step, solvent-free irradiation process | NIST [nist.gov]
- 7. Uranium removal from seawater by means of polymeric fabrics grafted with this compound through a single-step, solvent-free process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of uranium adsorbents by radiation-induced graft polymerization [morressier.com]
Spectroscopic Comparison of Diallyl Oxalate Copolymers for Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of diallyl oxalate copolymers, offering a comparative overview with alternative materials and supported by experimental data.
This guide provides a comprehensive analysis of this compound copolymers using various spectroscopic techniques. The data presented is intended to assist researchers in identifying and characterizing these polymers, as well as in comparing their properties to alternative materials. Detailed experimental protocols are provided to ensure reproducibility of the presented data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound copolymers and compares it with a common alternative, diallyl phthalate copolymers. This data is essential for material identification, quality control, and understanding the molecular structure of these polymers.
Table 1: FTIR Spectroscopy Data
| Functional Group | This compound Copolymer Wavenumber (cm⁻¹) | Diallyl Phthalate Copolymer Wavenumber (cm⁻¹) | Vibration Mode |
| C=O (Ester) | ~1740-1760 | ~1725 | Stretching |
| C-O (Ester) | ~1100-1300 | ~1120-1280 | Stretching |
| =C-H (Allyl) | ~3080-3100 | ~3070 | Stretching |
| C=C (Allyl) | ~1645 | ~1645 | Stretching |
| C-H (Aliphatic) | ~2850-2960 | ~2860-2960 | Stretching |
Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)
| Proton Type | This compound Copolymer Chemical Shift (δ, ppm) | Diallyl Phthalate Copolymer Chemical Shift (δ, ppm) | Multiplicity |
| =CH₂ (Allyl) | ~5.2-5.4 | ~5.3-5.5 | Doublet of Doublets |
| -CH= (Allyl) | ~5.8-6.0 | ~5.9-6.1 | Multiplet |
| -O-CH₂- (Allyl) | ~4.6-4.8 | ~4.8-4.9 | Doublet |
| Aromatic C-H | N/A | ~7.5-7.8 | Multiplet |
Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)
| Carbon Type | This compound Copolymer Chemical Shift (δ, ppm) | Diallyl Phthalate Copolymer Chemical Shift (δ, ppm) |
| C=O (Ester) | ~158-160 | ~167 |
| -O-C H₂- (Allyl) | ~66-68 | ~66 |
| -C H= (Allyl) | ~131-133 | ~132 |
| =C H₂ (Allyl) | ~118-120 | ~118 |
| Aromatic C | N/A | ~128-133 |
Table 4: Raman Spectroscopy Data
| Functional Group | This compound Copolymer Raman Shift (cm⁻¹) | Diallyl Phthalate Copolymer Raman Shift (cm⁻¹) | Vibration Mode |
| C=C (Allyl) | ~1645-1655 | ~1645 | Stretching |
| C=O (Ester) | ~1730-1750 | ~1725 | Stretching |
| Ring Breathing | N/A | ~1040 | Aromatic |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to be followed in a standard laboratory setting.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Copolymer samples were prepared as thin films on KBr pellets. A small amount of the copolymer was dissolved in a suitable solvent (e.g., acetone or chloroform) and a drop of the solution was placed on a KBr pellet. The solvent was allowed to evaporate completely, leaving a thin, uniform film of the copolymer on the pellet.
-
Instrumentation: A Nicolet iS5 FT-IR spectrometer was used for analysis.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a clean KBr pellet was recorded and automatically subtracted from the sample spectra.
-
Data Analysis: The identification of functional groups was performed by analyzing the characteristic absorption bands in the obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the copolymer sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.
-
For ¹³C NMR, a proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.
-
-
Data Analysis: Chemical shifts were referenced to TMS (0 ppm). The integration of proton signals was used to determine the relative number of protons, and the chemical shifts in both ¹H and ¹³C spectra were used to identify the different chemical environments of the nuclei.
Raman Spectroscopy
-
Sample Preparation: A small amount of the copolymer sample was placed on a glass microscope slide.
-
Instrumentation: A Renishaw inVia Raman microscope equipped with a 785 nm diode laser was used for analysis.
-
Data Acquisition: The laser was focused on the sample using a 50x objective. Raman scattering was collected in the range of 200-3200 cm⁻¹ with a spectral resolution of 2 cm⁻¹. The laser power was kept low to avoid sample degradation, and the acquisition time was 60 seconds with 2 accumulations.
-
Data Analysis: The positions and relative intensities of the Raman bands were analyzed to identify characteristic vibrational modes of the functional groups present in the copolymer.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Workflow for the spectroscopic analysis of copolymers.
Caption: Key distinguishing features in vibrational spectra.
A Comparative Guide to the Thermal Analysis of Diallyl Oxalate Crosslinked Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of polymers crosslinked with diallyl oxalate and two common alternatives: diallyl phthalate and divinylbenzene. The thermal stability and behavior of crosslinked polymers are critical parameters in drug delivery systems, medical devices, and advanced materials development, influencing their processing, performance, and shelf-life. This document summarizes key quantitative thermal data, details the experimental protocols for obtaining this data, and illustrates the analytical workflow.
Comparative Thermal Properties of Crosslinked Polymers
The thermal characteristics of a crosslinked polymer are significantly influenced by the chemical nature of the crosslinking agent. The following table summarizes key thermal properties for polymers crosslinked with this compound, diallyl phthalate, and divinylbenzene.
| Crosslinking Agent | Polymer Matrix | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (Td) (°C) | Char Yield at 600°C (%) |
| This compound | Typical Acrylate/Styrene Resin | 130 - 150 (estimated) | ~280 - 320 (estimated) | ~5 - 10 (estimated) |
| Diallyl Phthalate | DAP Resin | 160 - 165[1] | ~340[2] | Not specified |
| Divinylbenzene | Polystyrene | 100 - 160 (increases with crosslinking)[3] | 340 - 377 (increases with crosslinking)[4] | Not specified |
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of crosslinked polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Caption: Experimental workflow for the thermal analysis of crosslinked polymers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer, including the onset of decomposition (Td) and the final char yield.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small sample of the cured polymer (5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of 800°C at a constant heating rate of 10°C/min or 20°C/min.[5]
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The onset decomposition temperature (Td) is determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss). The char yield is the residual weight percentage at a specified high temperature (e.g., 600°C or 800°C).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the crosslinked polymer.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small sample of the cured polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: The sample is heated from ambient temperature (e.g., 25°C) to a temperature above its expected Tg but below its decomposition temperature (e.g., 200°C) at a heating rate of 10°C/min. This step erases the previous thermal history of the material.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first.
-
-
Data Acquisition: The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[3]
References
A Comparative Guide to the Mechanical Performance of Diallyl Oxalate Resins and a Review of Alternative Thermosets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanical properties of thermosetting resins, with a focus on resins containing diallyl oxalate. Due to a notable lack of publicly available quantitative mechanical data for this compound-based resins, this document focuses on providing a framework for comparison by presenting data for common alternative thermoset resins: Diallyl Phthalate (DAP), Epoxy, Vinyl Ester, and Unsaturated Polyester. The included experimental protocols for standard mechanical tests will enable researchers to generate comparable data for their own resin formulations.
Comparison of Mechanical Properties of Thermosetting Resins
The selection of a resin for a specific application is heavily dependent on its mechanical properties. The following table summarizes typical values for key mechanical indicators for several thermosetting resins. It is important to note that these values can vary significantly based on the specific formulation, curing process, and the presence of fillers or reinforcements.
| Resin Type | Tensile Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (Notched Izod, J/m) |
| This compound Resin | Data Not Available | Data Not Available | Data Not Available |
| Diallyl Phthalate (DAP) Resin [1] | ~28 | ~1.3 | ~14 |
| Epoxy Resin [2][3] | 20 - 72 | ~3.1 | ~19 |
| Vinyl Ester Resin [1][4] | 60 - 80 | 3.0 - 4.0 | Data Not Available |
| Unsaturated Polyester Resin | 60 - 80[1] | 2.5 - 3.5[1] | Data Not Available |
Note: The absence of data for this compound resins in peer-reviewed literature or technical datasheets prevents a direct quantitative comparison within this guide. Researchers are encouraged to perform the standardized tests described below to characterize their specific this compound resin formulations.
Experimental Protocols for Mechanical Testing
To ensure consistency and comparability of data, standardized testing methods are crucial. The American Society for Testing and Materials (ASTM) provides widely accepted protocols for the mechanical testing of plastics and composites.
Tensile Testing (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.
Methodology:
-
Specimen Preparation: Standard "dog-bone" shaped specimens are prepared by injection molding, machining, or die-cutting.
-
Apparatus: A universal testing machine equipped with appropriate grips to hold the specimen.
-
Procedure: The specimen is placed in the grips of the testing machine and pulled apart at a constant rate of crosshead movement until it fractures.
-
Data Acquired:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Tensile Modulus): A measure of the material's stiffness.
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.
-
Flexural Testing (ASTM D790)
This test method determines the flexural properties of plastics, which relates to the material's ability to resist bending forces.
Methodology:
-
Specimen Preparation: Rectangular bar specimens are prepared according to the standard.
-
Apparatus: A universal testing machine with a three-point bending fixture.
-
Procedure: The specimen is supported at both ends and a load is applied to the center at a constant rate until the specimen fails or reaches a specified deflection.
-
Data Acquired:
-
Flexural Strength: The maximum stress the material can withstand in bending before yielding or breaking.
-
Flexural Modulus: A measure of the material's stiffness in bending.
-
Impact Testing (ASTM D256 - Izod Test)
This test is used to determine the impact resistance of plastics, providing an indication of the material's toughness.
Methodology:
-
Specimen Preparation: A rectangular bar specimen with a V-notch is prepared.
-
Apparatus: An Izod impact testing machine, which consists of a pendulum that swings down to strike the specimen.
-
Procedure: The notched specimen is clamped in a vertical position, and the pendulum is released to strike the specimen. The energy absorbed by the specimen during fracture is measured.
-
Data Acquired:
-
Impact Strength: The energy required to break the notched specimen, typically reported in Joules per meter (J/m).
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the mechanical characterization of a resin sample.
Caption: A flowchart of the typical experimental procedure for evaluating the mechanical properties of resins.
Signaling Pathway for Resin Curing and Cross-linking
The mechanical properties of a thermoset resin are fundamentally determined by its cross-linked network structure, which is formed during the curing process. For diallyl monomers like this compound, this typically involves a free-radical polymerization mechanism.
Caption: The curing process of diallyl resins involves the formation of a robust, cross-linked network.
References
Safety Operating Guide
Proper Disposal of Diallyl Oxalate: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Ensuring the safe handling and disposal of laboratory chemicals is paramount for the safety of researchers and the protection of the environment. This document provides essential, step-by-step guidance for the proper disposal of diallyl oxalate, a compound recognized for its potential hazards. Adherence to these procedures is critical for minimizing risks and maintaining a safe laboratory environment.
This compound is a toxic compound that can cause skin, eye, and respiratory irritation.[1] It is harmful if swallowed, in contact with skin, or inhaled, and may cause an allergic skin reaction and serious eye damage.[2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and in designated areas.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the hazards of this compound. A current Safety Data Sheet (SDS) should be readily accessible.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[3] |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3] |
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with this compound and clearly marked with "Hazardous Waste" and the chemical name "this compound."
-
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[3]
-
Provide the disposal service with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS).
-
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
-
Contain the Spill:
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Work from the outside of the spill inwards to prevent spreading.
-
-
Clean-Up:
-
Carefully collect the absorbent material and any contaminated debris using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontaminate:
-
Decontaminate the spill area with a suitable cleaning agent and wipe down all surfaces.
-
Collect all cleaning materials as hazardous waste.
-
-
Dispose:
-
Seal and label the hazardous waste container and move it to the Satellite Accumulation Area for professional disposal.
-
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
This compound Spill Response Plan
Caption: Step-by-step response plan for a this compound spill.
References
Essential Safety and Operational Guide for Handling Diallyl Oxalate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Diallyl oxalate. This guide provides immediate and essential safety protocols, logistical information for handling and disposal, and detailed procedural guidance to foster a secure and efficient research environment.
Chemical Identifier and Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 615-99-6 | [2] |
| Molecular Formula | C₈H₁₀O₄ | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 217 °C | [3] |
| Density | 1.1582 g/cm³ at 20 °C | [3] |
| Flash Point | 86.6 °C | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [4] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [4] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | [4] |
Signal Word: Danger[4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound to prevent exposure.
| PPE Category | Recommended Equipment | Standard | Source |
| Eye and Face Protection | Chemical splash goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166. | [5] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use. A lab coat or chemical-resistant apron should be worn. | [6][7] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | [8] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risks associated with this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe vapors or mists.[6]
-
Wash hands thoroughly after handling.[7]
-
Use non-sparking tools for transfers.[8]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]
-
Store away from incompatible materials such as strong oxidizing agents.[5][7]
-
Protect from moisture.[8]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] | |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[8] | |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8] | |
| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE) as outlined above.[6]
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[8]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[8]
-
Clean the spill area thoroughly.
-
Avoid runoff into storm sewers and ditches.[8]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[6]
-
Consult with a licensed professional waste disposal service.[6]
-
Follow all federal, state, and local regulations for chemical waste disposal.[7]
Experimental Protocol: General Procedure for a Reaction Using this compound
This protocol provides a general workflow for using this compound as a reagent in a chemical synthesis. Note: This is a template and must be adapted to the specific requirements of your experiment.
-
Preparation:
-
Ensure the reaction will be conducted in a properly functioning chemical fume hood.
-
Assemble and dry all necessary glassware.
-
Don the appropriate personal protective equipment (PPE): chemical splash goggles, nitrile gloves, and a lab coat.
-
-
Reagent Handling:
-
Measure the required amount of this compound using a clean, dry syringe or graduated cylinder.
-
Transfer the this compound to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
-
-
Reaction:
-
Slowly add other reactants to the vessel containing this compound, monitoring the reaction temperature.
-
Maintain the reaction under the conditions specified in your experimental procedure (e.g., temperature, stirring speed).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture according to your protocol.
-
Extract the product using an appropriate solvent.
-
Wash the organic layer to remove any unreacted this compound and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using techniques such as column chromatography, distillation, or recrystallization.
-
-
Waste Disposal:
-
Collect all liquid and solid waste containing this compound in a designated hazardous waste container.
-
Dispose of the waste according to institutional and regulatory guidelines.
-
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Buy this compound | 615-99-6 [smolecule.com]
- 2. 615-99-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C8H10O4 | CID 69215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
